ESI-08
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-cyclohexyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-13-8-9-14(2)16(10-13)12-25-20-22-18(15-6-4-3-5-7-15)17(11-21)19(24)23-20/h8-10,15H,3-7,12H2,1-2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHOSZQLVLPEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ESI-09: An In-depth Technical Guide to its Mechanism of Action as an EPAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exchange proteins directly activated by cAMP (EPAC) have been identified as crucial mediators of cyclic AMP signaling, functioning independently of the canonical protein kinase A (PKA) pathway.[1][2] The two isoforms, EPAC1 and EPAC2, are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2.[1] Through this activity, they regulate a wide array of cellular processes, including cell adhesion, proliferation, differentiation, and insulin (B600854) secretion.[1] The development of specific inhibitors for EPAC proteins is essential for elucidating their physiological roles and exploring their potential as therapeutic targets.[1] ESI-09, a non-cyclic nucleotide antagonist, has emerged as a valuable pharmacological tool for the selective inhibition of EPAC activity.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of ESI-09, its interaction with EPAC proteins, its impact on downstream signaling, and the experimental methodologies employed for its characterization.
Core Mechanism of Action: Competitive Inhibition
ESI-09 functions as a competitive inhibitor of both EPAC1 and EPAC2.[1][5] It directly competes with the endogenous second messenger, cyclic AMP (cAMP), for binding to the cyclic nucleotide-binding (CNB) domain of the EPAC proteins.[1] By occupying this site, ESI-09 prevents the cAMP-induced conformational change necessary for the activation of EPAC's GEF activity.[1] Consequently, EPAC remains in its inactive state, unable to catalyze the exchange of GDP for GTP on its substrate, the small G protein Rap1.[1] Molecular docking studies suggest that ESI-09 fits well into the functional cAMP-binding pocket of EPAC1, establishing favorable hydrophobic and hydrogen bonding interactions with the protein's active-site residues.[3]
It is important to note that at high concentrations (>25 μM), concerns have been raised about ESI-09 acting as a non-specific protein denaturant.[6] However, further studies have demonstrated that ESI-09 acts as a specific EPAC antagonist at pharmacologically effective concentrations, with a defined "therapeutic window" typically between 1-10 μM.[6][7]
Quantitative Data Summary
The inhibitory potency and selectivity of ESI-09 have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | IC50 Value (μM) | Assay Type | Reference |
| EPAC1 | 3.2 | Guanine Nucleotide Exchange Factor (GEF) Assay | [3][4][8] |
| EPAC2 | 1.4 | Guanine Nucleotide Exchange Factor (GEF) Assay | [3][4][8] |
| EPAC2 | 10 (apparent) | Competitive Binding Assay (vs. 8-NBD-cAMP) | [3] |
| cAMP (endogenous ligand) | 39 (apparent) | Competitive Binding Assay (vs. 8-NBD-cAMP) | [3] |
| HeLa S3 Cells | 10.8 | Cellular Assay | [3] |
| Selectivity Profile | Observation | Reference |
| Protein Kinase A (PKA) | No significant activity at concentrations up to 25 μM, demonstrating >100-fold selectivity over PKA. | [4][8] |
| EGF-induced Akt Phosphorylation | Fails to suppress epidermal growth factor (EGF)-induced phosphorylation of Akt in AsPC1 cells, indicating specificity for the EPAC pathway. | [4] |
Downstream Signaling and Cellular Effects
By inhibiting EPAC's GEF activity towards Rap1, ESI-09 effectively blocks the downstream signaling cascades initiated by EPAC activation. This leads to a variety of cellular effects:
-
Inhibition of Akt Phosphorylation: ESI-09 inhibits 007-AM (a cAMP analog)-stimulated Akt phosphorylation at T308 and S473 in a dose-dependent manner.[3]
-
Inhibition of Insulin Secretion: ESI-09 blocks EPAC-mediated insulin secretion in pancreatic β cells.[9][4][8]
-
Reduced Cancer Cell Migration and Invasion: ESI-09 inhibits the migration and invasion of pancreatic cancer cells (AsPC-1 and PANC-1).[3][4] It also inhibits EPAC1-mediated adhesion of pancreatic ductal adenocarcinoma (PDA) cells on collagen I.[9][3]
-
Inhibition of Bacterial Infection: Exposure to ESI-09 significantly reduces intracellular and total bacterial counts of Rickettsia australis in human umbilical vein endothelial cells (HUVECs).[3][4]
-
Modulation of Schwann Cell Differentiation: ESI-09 antagonizes cAMP-induced Schwann cell differentiation and the formation of myelin.[4]
-
Synergistic Effects: In pancreatic cancer cells, ESI-09 acts synergistically with lithium to suppress cell proliferation and survival.[10] This is thought to be mediated by lithium's ability to suppress cAMP/PKA signaling, which complements ESI-09's inhibition of the EPAC pathway.[10]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ESI-09.
Guanine Nucleotide Exchange Factor (GEF) Assay
This assay directly measures the ability of EPAC to catalyze the exchange of GDP for GTP on Rap1. The inhibition of this activity by ESI-09 is a direct measure of its potency.
Protocol:
-
Reagents:
-
Purified recombinant full-length human EPAC1 or mouse EPAC2.
-
Purified recombinant C-terminally truncated Rap1B (amino acids 1-167).
-
BODIPY-GDP (fluorescent GDP analog).
-
Guanosine 5'-diphosphate (GDP).
-
Guanosine 5'-triphosphate (GTP).
-
cAMP.
-
ESI-09.
-
-
Procedure:
-
Incubate Rap1B with BODIPY-GDP to form a fluorescent complex.
-
In a multi-well plate, combine the Rap1B-BODIPY-GDP complex, EPAC protein, and varying concentrations of ESI-09.
-
Initiate the exchange reaction by adding a mixture of GTP and cAMP.
-
Monitor the decrease in fluorescence over time as BODIPY-GDP is displaced by GTP.
-
Calculate the initial rate of nucleotide exchange for each concentration of ESI-09.
-
Plot the rate of exchange against the logarithm of the ESI-09 concentration to determine the IC50 value.
-
Competitive Binding Assay
This assay measures the ability of ESI-09 to compete with a fluorescently labeled cAMP analog (8-NBD-cAMP) for binding to EPAC.
Protocol:
-
Reagents:
-
Purified recombinant EPAC protein.
-
8-NBD-cAMP (8-(2-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]ethyl)thio)adenosine-3',5'-cyclic monophosphate).
-
Unlabeled cAMP.
-
ESI-09.
-
-
Procedure:
-
In a multi-well plate, combine the EPAC protein with a fixed concentration of 8-NBD-cAMP.
-
Add varying concentrations of ESI-09 or unlabeled cAMP to the wells.[1]
-
Incubate the plate at room temperature.[1]
-
Measure the fluorescence polarization or intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 470 nm excitation/540 nm emission).[1]
-
The displacement of 8-NBD-cAMP by ESI-09 or cAMP will result in a decrease in fluorescence polarization or a change in fluorescence intensity.[1]
-
Calculate the IC50 value for ESI-09 by plotting the percentage of displacement against the logarithm of the ESI-09 concentration.[1]
-
Western Blot Analysis of Akt Phosphorylation
This cellular assay determines the effect of ESI-09 on the downstream EPAC signaling pathway by measuring the phosphorylation state of Akt.
Protocol:
-
Cell Culture:
-
Culture cells (e.g., AsPC-1 pancreatic cancer cells) in appropriate media.
-
Serum-starve the cells prior to the experiment to reduce basal Akt phosphorylation.
-
-
Procedure:
-
Pre-treat the serum-starved cells with varying concentrations of ESI-09.
-
Stimulate the cells with an EPAC activator, such as 10 μM 007-AM. A control group stimulated with EGF can be included to assess specificity.
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phospho-Akt (T308 and S473) and total Akt.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify the band intensities to determine the relative levels of Akt phosphorylation.
-
Visualizations
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to ESI-08 and the cAMP Signaling Pathway
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a ubiquitous and critical regulator of numerous physiological processes. While protein kinase A (PKA) has long been considered the primary effector of cAMP, the discovery of Exchange proteins directly activated by cAMP (Epac) has unveiled a new dimension of this signaling network. Epac proteins, consisting of Epac1 and Epac2 isoforms, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the Ras-like small G-proteins, Rap1 and Rap2. The development of specific pharmacological modulators is crucial for dissecting the distinct roles of PKA and Epac. ESI-08 has emerged as a potent and selective antagonist of both Epac1 and Epac2, providing a valuable tool to investigate Epac-mediated signaling. This guide provides a comprehensive overview of the cAMP/Epac signaling axis, the mechanism of action of this compound, quantitative data on its activity, and detailed protocols for key experimental assays.
The cAMP Signaling Pathway: A Dual Effector System
The intracellular concentration of the second messenger cAMP is tightly controlled by the balance between its synthesis by adenylyl cyclases (AC) and its degradation by phosphodiesterases (PDEs).[1][2] GPCR (G-protein coupled receptor) activation typically initiates this cascade, leading to the activation of Gαs proteins, which in turn stimulate AC to convert ATP into cAMP.[3][4]
Once produced, cAMP exerts its effects through two main families of effector proteins:
-
Protein Kinase A (PKA): The canonical cAMP effector, PKA is a holoenzyme that, upon cAMP binding, releases its catalytic subunits to phosphorylate a wide array of downstream protein substrates, regulating processes like metabolism, gene transcription, and cell growth.[2][5][6]
-
Exchange Proteins Directly Activated by cAMP (Epac): Epac proteins (Epac1 and Epac2) function as GEFs for the small GTPases Rap1 and Rap2.[1] Binding of cAMP to the regulatory domain of Epac induces a conformational change, unmasking its catalytic domain and allowing it to promote the exchange of GDP for GTP on Rap proteins, thereby activating them.[1]
Activated Rap proteins then engage with a multitude of downstream effectors to control diverse cellular functions, including cell adhesion, exocytosis, cell-cell junction formation, and gene expression.[7][8] The existence of this parallel PKA-independent pathway highlights the complexity of cAMP signaling.
This compound: A Selective Epac Antagonist
The development of pharmacological tools to distinguish between PKA and Epac pathways is essential. This compound is a small molecule identified through high-throughput screening that functions as a potent and selective antagonist of both Epac1 and Epac2.[9][10][11]
Mechanism of Action
This compound selectively blocks cAMP-induced Epac activation.[9][10] While the exact binding site and mode of inhibition (competitive vs. non-competitive) are not definitively established in all literature, its discovery through competitive binding assays suggests it may act by preventing the necessary conformational change induced by cAMP.[12][13] Importantly, this compound does not inhibit the activation of PKA, making it a specific tool for studying Epac-dependent signaling events.[9][14] The compound inhibits the GEF activity of Epac, thereby preventing the activation of its downstream effector, Rap1.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter that measures the potency of an inhibitor.
| Target | IC50 Value | Selectivity Notes | Reference(s) |
| Epac1 | 8.4 µM (for Epac2, inhibits both) | Does not inhibit cAMP-mediated PKA activation at concentrations up to 25 µM. | [9][10][11][14] |
| Epac2 | 8.4 µM | Does not inhibit cAMP-mediated PKA activation at concentrations up to 25 µM. | [9][10][11][14] |
| PKA (Type I & II) | No inhibition observed | Tested at concentrations where Epac is fully inhibited. | [9][14] |
Table 1: Quantitative Profile of this compound.
Key Experimental Protocols
To study the effects of this compound on the cAMP/Epac pathway, several key assays are employed. The following sections provide detailed methodologies for these essential experiments.
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol describes a method for quantifying intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF). The principle involves competition between native cAMP produced by cells and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.[15]
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 96-well).
-
Test compounds (e.g., GPCR agonists, this compound).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP HTRF Assay Kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody).
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Seeding: Plate cells at a predetermined optimal density in 96-well plates and culture overnight.
-
Compound Treatment:
-
Aspirate culture medium and replace with stimulation buffer, with or without a PDE inhibitor like IBMX.
-
Add test compounds (e.g., this compound) and incubate for a predetermined time.
-
Add a stimulating agent (e.g., a Gαs-coupled receptor agonist like isoproterenol, or forskolin (B1673556) to directly activate adenylyl cyclase) and incubate for the desired duration (e.g., 30 minutes).
-
-
Cell Lysis: Add the lysis buffer provided in the kit to each well and incubate with shaking to ensure complete cell lysis and release of intracellular cAMP.
-
cAMP Detection:
-
Add the cAMP-d2 conjugate and the anti-cAMP cryptate antibody to each well.
-
Incubate for 60 minutes at room temperature to allow the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the ratio of the two emission signals and determine cAMP concentrations by interpolating from a standard curve generated with known cAMP concentrations. The signal is inversely proportional to the amount of cAMP in the cell lysate.
Protocol 2: Assessment of Epac GEF Activity
This protocol details a fluorescence-based in vitro assay to directly measure the guanine nucleotide exchange factor (GEF) activity of Epac on its substrate Rap1.[13][16] The assay monitors the release of a fluorescent GDP analog, Mant-GDP, from Rap1, which is catalyzed by active Epac.
Materials:
-
Purified recombinant Epac protein.
-
Purified recombinant Rap1 protein (e.g., Rap1B 1-167).
-
Mant-GDP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate).
-
Unlabeled GDP or GTP.
-
cAMP.
-
This compound or other test compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Fluorescence spectrophotometer or plate reader.
Procedure:
-
Prepare Mant-GDP-loaded Rap1: Incubate purified Rap1 with an excess of Mant-GDP to allow for nucleotide loading. Remove unbound Mant-GDP via size-exclusion chromatography.
-
Set up Reaction:
-
In a microplate well or cuvette, add assay buffer.
-
Add a 100-fold molar excess of unlabeled GDP.
-
Add the test compound (e.g., this compound at various concentrations) or vehicle control.
-
Add purified Epac protein.
-
Add cAMP to activate Epac.
-
-
Initiate Reaction: Add the pre-loaded Mant-GDP-Rap1 to the reaction mix to start the exchange reaction.
-
Measure Fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time. The fluorescence of Mant-GDP decreases significantly when it is released from Rap1 into the aqueous buffer.
-
Data Analysis: Fit the fluorescence decay curve to a single exponential decay function to determine the observed rate of exchange (k_obs). Plot k_obs against the concentration of the inhibitor (this compound) to determine the IC50 value.
Protocol 3: Rap1 Activation Pulldown Assay
This assay measures the amount of active, GTP-bound Rap1 in cell lysates, serving as a direct readout of Epac activity within a cellular context.[17] It utilizes a recombinant protein containing the Rap-binding domain (RBD) of RalGDS, which specifically binds to Rap-GTP but not Rap-GDP.
Materials:
-
Cells of interest cultured in appropriate dishes.
-
Test compounds (e.g., this compound, Epac activators).
-
Lysis/Wash Buffer (e.g., 50 mM Tris pH 7.5, 500 mM NaCl, 1% NP-40, 10 mM MgCl2, protease/phosphatase inhibitors).
-
GST-RalGDS-RBD fusion protein coupled to glutathione-agarose beads.
-
Primary antibody against Rap1.
-
Secondary HRP-conjugated antibody.
-
SDS-PAGE and Western blotting equipment and reagents.
Procedure:
-
Cell Treatment: Culture cells to desired confluency. Treat with this compound or vehicle, followed by stimulation with an Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP) for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Place dishes on ice, aspirate media, and lyse cells by adding ice-cold Lysis/Wash Buffer. Scrape cells and clarify the lysate by centrifugation.
-
Affinity Pulldown:
-
Reserve a small aliquot of the supernatant as the "Total Rap1" input control.
-
Incubate the remaining lysate with GST-RalGDS-RBD beads with gentle rotation at 4°C for 1 hour.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-4 times with ice-cold Lysis/Wash Buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Resuspend the washed beads and the "Total Rap1" input samples in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary anti-Rap1 antibody, followed by a secondary HRP-conjugated antibody.
-
-
Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. The intensity of the band in the pulldown lane represents the amount of active Rap1-GTP. Normalize this to the total Rap1 in the input lane.
Conclusion and Future Directions
This compound is an indispensable pharmacological tool for the specific investigation of Epac-mediated signaling pathways. Its ability to inhibit both Epac1 and Epac2 without affecting PKA allows researchers to delineate the precise contributions of Epac to various cellular processes. The experimental protocols detailed in this guide provide a robust framework for assessing the impact of this compound and other potential modulators on the cAMP/Epac/Rap axis. Future research will likely focus on developing isoform-specific Epac inhibitors to further unravel the distinct functions of Epac1 and Epac2 and to explore the therapeutic potential of targeting this pathway in diseases such as cancer, cardiac hypertrophy, and inflammatory conditions.[18][19][20]
References
- 1. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. The future of EPAC-targeted therapies: agonism versus antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Fluorescence-Based High-Throughput Assay for the Discovery of Exchange Protein Directly Activated by Cyclic AMP (EPAC) Antagonists | PLOS One [journals.plos.org]
- 14. biocompare.com [biocompare.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mechanism of Epac Activation: STRUCTURAL AND FUNCTIONAL ANALYSES OF Epac2 HINGE MUTANTS WITH CONSTITUTIVE AND REDUCED ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]
- 19. EPAC1 inhibition protects the heart from doxorubicin-induced toxicity | eLife [elifesciences.org]
- 20. academic.oup.com [academic.oup.com]
ESI-09: An In-depth Technical Guide to a Key Inhibitor for Studying Rap1 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ras-proximate-1 (Rap1) is a small GTPase that plays a pivotal role in a multitude of cellular processes, including cell adhesion, junction formation, and proliferation.[1][2][3][4] The activation of Rap1 is tightly regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP.[4] Among these, the Exchange proteins directly activated by cAMP (EPAC) isoforms, EPAC1 and EPAC2, are critical mediators of cyclic AMP-induced Rap1 activation.[1] Understanding the intricacies of the EPAC-Rap1 signaling axis is crucial for elucidating its role in health and disease. ESI-09 is a potent and specific small molecule inhibitor of EPAC proteins, making it an invaluable tool for investigating EPAC-mediated Rap1 activation and its downstream consequences.[2] This technical guide provides a comprehensive overview of ESI-09, its mechanism of action, experimental protocols for its use, and a summary of its quantitative data.
ESI-09: Mechanism of Action
ESI-09 is a non-cyclic nucleotide antagonist that selectively inhibits both EPAC1 and EPAC2.[1][2] Its primary mechanism of action is the competitive inhibition of cAMP binding to the cyclic nucleotide-binding domain of EPAC proteins.[1] By occupying this site, ESI-09 prevents the cAMP-induced conformational change necessary for EPAC's GEF activity.[1] Consequently, EPAC remains in an inactive state and is unable to facilitate the exchange of GDP for GTP on Rap1, effectively blocking its activation.[1][2] This specificity for EPAC over other cAMP-binding proteins, such as Protein Kinase A (PKA), with a more than 100-fold selectivity, makes ESI-09 a precise tool for dissecting the EPAC-Rap1 signaling pathway.[2][4]
Quantitative Data for ESI-09
The inhibitory potency of ESI-09 against EPAC1 and EPAC2 has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (µM) | Assay Type |
| EPAC1 | 3.2 | Cell-free GEF activity assay |
| EPAC2 | 1.4 | Cell-free GEF activity assay |
Data sourced from multiple studies.[2][5]
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
EPAC-Rap1 Signaling Pathway and Inhibition by ESI-09
Caption: ESI-09 competitively inhibits cAMP binding to EPAC, preventing Rap1 activation.
Experimental Workflow for a Rap1 Activation Pull-Down Assay
Caption: Workflow for a Rap1 activation pull-down assay.
Experimental Protocols
Rap1 Activation Pull-Down Assay
This assay is a common method to measure the amount of active, GTP-bound Rap1 in a cell lysate.
Materials:
-
Cells of interest
-
ESI-09
-
EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
RalGDS-RBD (Rap1-binding domain) agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
-
Appropriate secondary antibody and detection reagents
Protocol:
-
Cell Treatment: Culture cells to the desired confluency. Pre-treat with various concentrations of ESI-09 or vehicle control for a specified time. Stimulate the cells with an EPAC activator to induce Rap1 activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Affinity Precipitation: Incubate the clarified lysates with RalGDS-RBD agarose beads to specifically pull down active Rap1-GTP.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with a primary antibody against Rap1, followed by an appropriate secondary antibody. Visualize the bands using a suitable detection method. The intensity of the band corresponds to the amount of active Rap1.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of ESI-09 on cell migration, a process often regulated by Rap1.
Materials:
-
Cells of interest
-
Culture plates
-
Pipette tip or cell scraper
-
ESI-09
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a culture plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the monolayer.
-
Treatment: Wash the cells to remove detached cells and add fresh media containing different concentrations of ESI-09 or a vehicle control.
-
Imaging: Immediately capture images of the wound at time 0.
-
Incubation: Incubate the plate under normal culture conditions.
-
Time-Lapse Imaging: Capture images of the same wound area at regular intervals (e.g., every 6-12 hours) until the wound in the control condition is nearly closed.
-
Analysis: Measure the area of the wound at each time point for each condition. A delay in wound closure in the presence of ESI-09 suggests an inhibitory effect on cell migration.
Conclusion
ESI-09 is a well-validated and specific inhibitor of EPAC1 and EPAC2, making it an indispensable tool for researchers studying the EPAC-Rap1 signaling pathway.[1][2][6] Its ability to block Rap1 activation in a targeted manner allows for the detailed investigation of the physiological and pathological roles of this important signaling cascade. The protocols and data presented in this guide provide a solid foundation for the effective use of ESI-09 in a research setting. As with any inhibitor, it is crucial to perform appropriate control experiments to ensure the observed effects are specifically due to the inhibition of EPAC.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biochemical and pharmacological characterizations of ESI-09 based EPAC inhibitors: defining the ESI-09 "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Functions of EPAC Proteins Using the Selective Inhibitor ESI-09
Audience: Researchers, scientists, and drug development professionals.
Introduction: For decades, the cellular effects of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) were thought to be mediated exclusively by Protein Kinase A (PKA) and cyclic nucleotide-gated ion channels.[1][2] The discovery in 1998 of Exchange Proteins Directly Activated by cAMP (EPAC) revealed a novel, PKA-independent branch of cAMP signaling.[2][3] The two EPAC isoforms, EPAC1 and EPAC2, are guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[1][3] Upon binding cAMP, EPAC proteins catalyze the exchange of GDP for GTP on Rap proteins, thereby activating them to control a vast array of cellular processes.[3][4]
Dissecting the specific roles of the EPAC pathway from the PKA pathway has been a significant challenge. The development of pharmacological tools, such as the selective EPAC inhibitor ESI-09, has been instrumental in elucidating the distinct functions of EPAC.[5][6] ESI-09 is a non-cyclic nucleotide antagonist that competitively inhibits cAMP binding to both EPAC1 and EPAC2, with high selectivity over PKA.[5][7] This guide provides an in-depth overview of EPAC's cellular functions, with a focus on how ESI-09 can be used as a tool to investigate these roles, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
EPAC Protein Structure and Mechanism of Activation
EPAC1 and EPAC2 are multi-domain proteins that share a common structural organization, consisting of an N-terminal regulatory region and a C-terminal catalytic region.[1][8]
-
Regulatory Region: This region contains a high-affinity cyclic nucleotide-binding (CNB) domain, which acts as the cell's sensor for cAMP.[9][10] In the absence of cAMP, the regulatory region sterically hinders the catalytic domain, keeping the protein in an inactive, auto-inhibited state.[11]
-
Catalytic Region: This region contains the GEF activity and is composed of a Ras exchange motif (REM) and a CDC25-homology domain, which together facilitate the activation of Rap1/2.
The binding of cAMP to the CNB domain induces a major conformational change, relieving the auto-inhibition and allowing the catalytic domain to access and activate its Rap GTPase substrates.[10][12]
Core Cellular Functions of EPAC Proteins
EPAC signaling is integral to a wide range of physiological and pathophysiological processes. While EPAC1 is ubiquitously expressed, EPAC2 expression is more restricted, primarily to the brain, pancreas, and adrenal glands.[9][13] This differential expression contributes to their distinct cellular roles.
-
Cell Adhesion, Migration, and Junctions: EPAC1-Rap1 signaling strengthens cell-cell junctions (e.g., E-cadherin-mediated) and enhances endothelial barrier function.[9] It is also involved in integrin-mediated cell adhesion, which is crucial for processes like leukocyte migration and cancer cell invasion.[6][14]
-
Secretion and Exocytosis: EPAC2 is a key regulator of insulin (B600854) secretion in pancreatic β-cells.[9][15] EPAC proteins are also implicated in the release of neurotransmitters and hormones in various endocrine and neuronal cells.[9][14]
-
Cardiovascular Function: In the heart, EPAC proteins contribute to cardiac hypertrophy, and the EPAC2 isoform has been specifically linked to arrhythmogenic sarcoplasmic reticulum Ca2+ leak.[1][16] In the vasculature, EPAC1 activation promotes barrier stability and can induce vasorelaxation.[1]
-
Cell Proliferation and Differentiation: EPAC signaling can either promote or inhibit cell proliferation and differentiation depending on the cell type and context.[3][13] For example, it is involved in the differentiation of Schwann cells and oligodendrocytes.[7][8]
-
Inflammation and Immune Response: The EPAC-Rap1 pathway plays a role in regulating immune cell functions, such as T-cell signaling and monocyte adhesion.[14] EPAC1 can also exert anti-inflammatory effects by promoting the induction of Suppressor of Cytokine Signaling 3 (SOCS-3).[1]
ESI-09: A Pharmacological Tool for EPAC Inhibition
ESI-09 is a cell-permeable, non-cyclic nucleotide small molecule that acts as a competitive antagonist at the cAMP-binding domain of both EPAC1 and EPAC2.[5][17] Its ability to specifically block EPAC activation without significantly affecting PKA makes it an invaluable tool for research.[6][7]
The inhibitory potency and selectivity of ESI-09 have been quantified in multiple studies. The data below is summarized from in vitro biochemical assays.
| Target | Assay Type | Parameter | Value | Reference(s) |
| EPAC1 | GEF Activity Assay | IC₅₀ | 3.2 µM | [6][7][18][19] |
| EPAC2 | GEF Activity Assay | IC₅₀ | 1.4 µM | [6][7][18][19] |
| EPAC2 | Competitive Binding Assay (vs. 8-NBD-cAMP) | IC₅₀ | 10 µM | [6][18] |
| PKA (Type I & II) | Kinase Activity Assay | Inhibition | No significant inhibition at 25 µM | [6] |
Note: IC₅₀ values represent the concentration of inhibitor required to reduce the enzyme's activity by 50% and can vary based on experimental conditions, such as the concentration of the competing activator (cAMP).
The following diagram illustrates the canonical EPAC signaling pathway and the specific point of inhibition by ESI-09.
Experimental Protocols Using ESI-09
To attribute a cellular function to EPAC using ESI-09, a combination of biochemical and cell-based assays is required. The following are detailed protocols for key experiments.
This biochemical assay directly measures EPAC's ability to catalyze GDP/GTP exchange on Rap1 and its inhibition by ESI-09.[5]
Objective: To determine the IC₅₀ of ESI-09 on EPAC1 or EPAC2 activity.
Reagents:
-
Purified recombinant human EPAC1 or EPAC2.
-
Purified recombinant Rap1b (e.g., amino acids 1-167).
-
BODIPY-FL-GDP (fluorescent GDP analog).
-
Guanosine 5'-triphosphate (GTP).
-
cAMP.
-
ESI-09 (dissolved in DMSO).
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
Procedure:
-
Prepare Rap1-BODIPY-GDP: Incubate Rap1b with a 5-fold molar excess of BODIPY-FL-GDP in the presence of 10 mM EDTA for 2 hours at room temperature to facilitate nucleotide exchange. Stop the reaction by adding 20 mM MgCl₂. Remove excess unbound nucleotide using a desalting column.
-
Set up Reaction Plate: In a 96-well black plate, prepare reaction mixtures containing Assay Buffer, loaded Rap1-BODIPY-GDP (e.g., 500 nM), and EPAC protein (e.g., 200 nM).
-
Add Inhibitor: Add varying concentrations of ESI-09 (e.g., 0.1 to 100 µM) or vehicle (DMSO) to the wells.
-
Initiate Reaction: Start the exchange reaction by adding a fixed concentration of cAMP (e.g., 20 µM) and a high concentration of unlabeled GTP (e.g., 100 µM).
-
Measure Fluorescence: Immediately monitor the decrease in fluorescence intensity (Excitation: ~485 nm, Emission: ~515 nm) over time using a microplate reader. The exchange of fluorescent GDP for unlabeled GTP results in a signal decrease.
-
Data Analysis: Calculate the initial rate of the reaction for each ESI-09 concentration. Plot the percentage of inhibition against the logarithm of the ESI-09 concentration to determine the IC₅₀ value.
This assay measures the level of active, GTP-bound Rap1 in cells, providing a direct readout of EPAC activity in a cellular context.[20]
Objective: To assess the ability of ESI-09 to block EPAC-mediated Rap1 activation in cultured cells.
Reagents:
-
Cultured cells of interest.
-
EPAC-specific activator (e.g., 8-pCPT-2'-O-Me-cAMP, also known as 007-AM).
-
ESI-09.
-
Lysis Buffer (containing protease inhibitors).
-
Rap1 Activation Assay Kit (containing RalGDS-RBD affinity beads/plate).
-
Anti-Rap1 antibody for Western blotting.
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells if necessary to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells with the desired concentration of ESI-09 (e.g., 10 µM) or vehicle for 30-60 minutes.[17]
-
Stimulation: Stimulate the cells with an EPAC activator (e.g., 10 µM 007-AM) for a short period (e.g., 5-15 minutes).[17] Include unstimulated and vehicle-only controls.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them on ice using the provided lysis buffer.
-
Clarify Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Active Rap1 Pull-down: Incubate the clarified lysates with RalGDS-RBD (Rap1 binding domain) coupled to agarose (B213101) beads for 1 hour at 4°C. This specifically captures GTP-bound (active) Rap1.
-
Washing: Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins in SDS-PAGE sample buffer. Analyze the amount of pulled-down Rap1 via Western blot using a Rap1-specific antibody. Also, probe total cell lysates to confirm equal protein loading and to show total Rap1 levels are unchanged.
-
Quantification: Use densitometry to quantify the active Rap1 bands. A significant decrease in active Rap1 in ESI-09-treated cells compared to the stimulated control indicates on-target EPAC inhibition.
To ensure observed effects are due to EPAC inhibition, it is critical to confirm that ESI-09 does not inhibit PKA in the experimental system.[20]
Objective: To confirm the selectivity of ESI-09 for EPAC over PKA in a cellular context.
Reagents:
-
Cultured cells of interest.
-
ESI-09.
-
Known PKA inhibitor (e.g., H89) as a positive control.
-
PKA activator (e.g., Forskolin or a PKA-selective cAMP analog).
-
Commercially available PKA Kinase Activity Assay Kit (typically ELISA- or fluorescence-based).
-
Lysis Buffer compatible with the PKA assay kit.
Procedure:
-
Cell Treatment: Treat cells with ESI-09 (at the effective concentration from other assays), H89 (positive control), or vehicle.
-
Stimulation: Stimulate cells with a PKA activator to induce PKA activity.
-
Lysis: Lyse the cells according to the PKA assay kit protocol.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
PKA Activity Measurement: Perform the PKA activity assay following the manufacturer's instructions. These kits typically measure the phosphorylation of a specific PKA substrate (e.g., kemptide).
-
Analysis: Compare the PKA activity in ESI-09-treated cells to the vehicle-treated control and the H89-treated cells. No significant change in PKA activity in the presence of ESI-09 demonstrates its selectivity for EPAC over PKA in your cell system.
Conclusion
EPAC proteins are crucial transducers of cAMP signaling, regulating a diverse and complex network of cellular functions independently of PKA. The selective inhibitor ESI-09 has proven to be an indispensable pharmacological tool, enabling researchers to dissect the specific contributions of EPAC1 and EPAC2 to cellular physiology and disease. By employing the rigorous biochemical and cellular methodologies outlined in this guide, scientists and drug development professionals can effectively probe EPAC-mediated pathways, validate EPAC as a therapeutic target, and advance the development of novel treatments for a wide range of conditions, from cancer and cardiovascular disease to metabolic and inflammatory disorders.[12][21]
References
- 1. ahajournals.org [ahajournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac Signalling BIOLOG Life Science Institute [biolog.de]
- 5. benchchem.com [benchchem.com]
- 6. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Epac: new emerging cAMP-binding protein [bmbreports.org]
- 9. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Epac Activation: STRUCTURAL AND FUNCTIONAL ANALYSES OF Epac2 HINGE MUTANTS WITH CONSTITUTIVE AND REDUCED ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Validation of Modulators of Exchange Protein Activated by cAMP (Epac) Activity: STRUCTURE-FUNCTION IMPLICATIONS FOR Epac ACTIVATION AND INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
- 13. Frontiers | Role of EPAC in cAMP-Mediated Actions in Adrenocortical Cells [frontiersin.org]
- 14. The role of Epac proteins, novel cAMP mediators, in the regulation of immune, lung and neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. pnas.org [pnas.org]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. biolog.de [biolog.de]
- 20. benchchem.com [benchchem.com]
- 21. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
ESI-08: A Technical Guide for its Application as a Chemical Probe in cAMP Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ESI-08, a small molecule inhibitor of Exchange Protein Directly Activated by cAMP (EPAC). This compound serves as a valuable chemical probe for elucidating the roles of EPAC isoforms 1 and 2 in cyclic AMP (cAMP) signaling pathways. This document details its mechanism of action, chemical properties, and provides comprehensive experimental protocols for its use in cAMP research. Quantitative data are summarized for easy reference, and key signaling and experimental workflows are visualized to facilitate understanding.
Introduction to this compound
This compound is a potent and selective antagonist of both EPAC1 and EPAC2.[1][2][3] It competitively inhibits the binding of cAMP to EPAC proteins, thereby preventing the activation of their guanine (B1146940) nucleotide exchange factor (GEF) activity towards the small GTPase Rap1.[4][5] A key advantage of this compound as a chemical probe is its selectivity for EPAC over the other major cAMP effector, Protein Kinase A (PKA), allowing for the specific dissection of EPAC-mediated signaling events.[1][2][6]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃N₃OS | [7] |
| Molecular Weight | 353.48 g/mol | [7] |
| CAS Number | 301177-43-5 | [3] |
| Appearance | Solid | Aladdin Scientific |
| Purity | >98% | [3] |
| Solubility | Soluble in DMSO | [1] |
Quantitative Data
| Parameter | Value | Target | Comments | Reference |
| IC₅₀ | 8.4 µM | EPAC2 | Inhibition of cAMP-mediated EPAC2 GEF activity. | [1][2][3][6][7] |
| IC₅₀ | Not specified, but inhibits EPAC1 | EPAC1 | Completely inhibits EPAC1 activity. | [2][3] |
| Working Concentration | < 25 µM | EPAC1/EPAC2 | Concentrations above 25 µM may lead to non-specific effects, including protein denaturation. | [8] |
Mechanism of Action
The canonical cAMP signaling pathway bifurcates at the point of cAMP production. While PKA is one major effector, the other is EPAC. This compound specifically targets the EPAC branch of this pathway.
Figure 1. The cAMP signaling pathway and the inhibitory action of this compound on EPAC.
Experimental Protocols
In Vitro Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of EPAC to catalyze the exchange of GDP for GTP on its substrate, Rap1. The inhibition of this activity by this compound is a direct measure of its potency.
Materials:
-
Purified recombinant full-length human EPAC1 or EPAC2
-
Purified recombinant C-terminally truncated Rap1B (amino acids 1-167)
-
BODIPY-GDP (fluorescent GDP analog)
-
Guanosine 5'-diphosphate (GDP)
-
cyclic AMP (cAMP)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
Procedure:
-
Prepare a reaction mixture containing 500 nM Rap1b pre-loaded with BODIPY-GDP and 200 nM EPAC1 or EPAC2 in the assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the exchange reaction by adding a fixed concentration of cAMP (e.g., 20 µM).
-
Monitor the decrease in fluorescence intensity over time using a microplate reader. The exchange of BODIPY-GDP for unlabeled GDP in the buffer results in a decrease in fluorescence.
-
Calculate the initial rates of the reaction at each this compound concentration.
-
Plot the reaction rates against the this compound concentration to determine the IC₅₀ value.
Figure 2. Workflow for the in vitro EPAC GEF activity assay.
Rap1 Activation Pull-Down Assay
This cell-based assay is used to determine the effect of this compound on the activation of endogenous Rap1.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution in DMSO)
-
EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitors)
-
RalGDS-RBD agarose (B213101) beads (specifically binds to active, GTP-bound Rap1)
-
Anti-Rap1 antibody
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Pre-incubate cells with desired concentrations of this compound or vehicle (DMSO) for a specified time.
-
Stimulate the cells with an EPAC activator for a short period (e.g., 15 minutes). Include appropriate controls (no stimulation, activator alone).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with Lysis/Wash Buffer.
-
Clarify lysates by centrifugation.
-
-
Pull-Down of Active Rap1:
-
Incubate a portion of the cell lysate with RalGDS-RBD agarose beads to pull down GTP-bound Rap1.
-
Wash the beads extensively with Lysis/Wash Buffer.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.
-
Also, probe a sample of the total cell lysate to determine the total amount of Rap1 protein.
-
PKA Activity Assay
This assay is crucial to confirm the selectivity of this compound for EPAC over PKA.
Materials:
-
PKA Kinase Activity Kit (commercially available, e.g., from Abcam or Promega)
-
Cell lysates or purified PKA enzyme
-
This compound
-
cAMP
Procedure:
-
Follow the manufacturer's protocol for the specific PKA activity assay kit.
-
Typically, a PKA-specific substrate is immobilized on a microplate.
-
The cell lysate or purified PKA is added to the wells in the presence of varying concentrations of this compound and a fixed concentration of cAMP to activate PKA.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the amount of phosphorylated substrate is quantified, usually via an antibody-based detection method (e.g., ELISA).
-
The results will demonstrate whether this compound inhibits PKA activity. As a selective EPAC inhibitor, this compound is not expected to significantly affect PKA activity.[1][6]
Considerations and Limitations
While this compound is a valuable tool, researchers should be aware of potential limitations. At concentrations exceeding 25 µM, non-specific effects, including protein denaturation, have been reported.[8] Therefore, it is crucial to use the lowest effective concentration and include appropriate controls to ensure the observed effects are specifically due to EPAC inhibition. The limited aqueous solubility of this compound also necessitates careful preparation of stock and working solutions, typically in DMSO, with the final DMSO concentration in the assay kept low to avoid solvent-induced artifacts.
Conclusion
This compound is a cornerstone chemical probe for investigating the physiological and pathological roles of EPAC proteins. Its selectivity for EPAC over PKA allows for the precise delineation of EPAC-mediated signaling pathways. By employing the detailed protocols and considering the potential limitations outlined in this guide, researchers can effectively utilize this compound to advance our understanding of cAMP signaling in health and disease.
References
- 1. This compound | cAMP | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. benchchem.com [benchchem.com]
ESI-08: A Comprehensive Technical Guide to a Pan-EPAC Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of ESI-08, a small molecule inhibitor of the Exchange Proteins Directly Activated by cAMP (EPAC). This compound acts as a potent antagonist for both EPAC1 and EPAC2 isoforms, making it a valuable tool for investigating the physiological and pathophysiological roles of the EPAC-mediated signaling pathway. This guide details the discovery and characterization of this compound, including its inhibitory activity, selectivity profile, and the experimental methodologies employed in its evaluation. Furthermore, it elucidates the EPAC signaling cascade and the workflow for identifying and characterizing EPAC antagonists.
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that governs a multitude of cellular processes. Its effects are primarily mediated through two families of intracellular receptors: Protein Kinase A (PKA) and the more recently discovered Exchange Proteins Directly Activated by cAMP (EPACs), also known as cAMP-regulated guanine (B1146940) nucleotide exchange factors (cAMP-GEFs)[1]. The EPAC family consists of two isoforms, EPAC1 and EPAC2, which, upon activation by cAMP, function as guanine nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2. This activation triggers a cascade of downstream signaling events involved in processes such as cell adhesion, inflammation, insulin (B600854) secretion, and cardiac function.
The development of selective pharmacological modulators of EPAC is crucial for dissecting its specific roles from those of PKA and for exploring its therapeutic potential. This compound emerged from a high-throughput screening campaign as a potent, cell-permeable, non-cyclic nucleotide antagonist of both EPAC1 and EPAC2[1]. This guide serves to consolidate the key technical information regarding the discovery and characterization of this compound.
Discovery and Characterization of this compound
This compound was identified through a fluorescence-based high-throughput screen designed to find small molecules that could compete with a fluorescently labeled cAMP analog (8-NBD-cAMP) for binding to EPAC2[1]. Its chemical structure is 5-Cyano-2-(cyclohexyl)-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide.
Data Presentation: Inhibitory Activity and Selectivity
The inhibitory potency of this compound was determined against both EPAC isoforms. The selectivity was assessed by counterscreening against the related cAMP-dependent protein, PKA. The quantitative data are summarized in the tables below.
| Compound | Target | IC50 (µM) | Reference |
| This compound | EPAC2 | 8.4 | [1] |
| This compound | EPAC1 | ~25 | [2] |
Table 1: In vitro inhibitory activity of this compound against EPAC isoforms. The IC50 value for EPAC1 was estimated from graphical data presented in the primary literature.
| Compound | Target | Concentration (µM) | Effect | Reference |
| This compound | PKA (Type I and II) | 25 | No significant inhibition of cAMP-induced activation | [3][4] |
Table 2: Selectivity of this compound against Protein Kinase A (PKA).
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagram illustrates the canonical EPAC signaling cascade, which is initiated by the binding of cAMP and results in the activation of Rap1.
Caption: The EPAC signaling pathway.
The workflow for the discovery and initial characterization of this compound involved a primary screen followed by secondary biochemical and cell-based assays.
References
- 1. 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as Potent Antagonists Targeting Exchange Proteins Directly Activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
ESI-09: A Technical Guide to its Effects on Downstream Effectors of EPAC
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the small molecule inhibitor ESI-09 and its mechanism of action on the Exchange Proteins Directly Activated by cAMP (EPAC). We delve into the core signaling pathways, present quantitative data on its inhibitory effects, detail key experimental protocols for its characterization, and visualize complex interactions through signaling and workflow diagrams. This document serves as a critical resource for professionals investigating cAMP-mediated signaling and developing novel therapeutics targeting the EPAC pathway.
Introduction: The EPAC Signaling Axis
Cyclic AMP (cAMP) is a ubiquitous second messenger that mediates a vast array of cellular processes. Its effects are primarily transduced through two main families of intracellular receptors: the well-known Protein Kinase A (PKA) and the more recently discovered Exchange Proteins Directly Activated by cAMP (EPAC).[1][2][3] EPAC proteins, with isoforms EPAC1 and EPAC2, function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[2][4][5]
Upon binding of cAMP to their regulatory cyclic nucleotide-binding (CNB) domain, EPAC proteins undergo a conformational change that unleashes their catalytic GEF activity.[4][5] This activation promotes the exchange of GDP for GTP on Rap proteins, switching them from an inactive to an active state.[6] Active, GTP-bound Rap1 and Rap2, in turn, interact with a variety of downstream effectors to regulate critical cellular functions, including cell adhesion, proliferation, differentiation, secretion, and the establishment of endothelial barrier integrity.[4][7][8]
Given the pivotal role of the EPAC-Rap signaling axis in both physiological and pathological processes, the development of specific pharmacological modulators is of significant interest. ESI-09 has emerged as a key tool for selectively inhibiting EPAC activity, allowing for the precise dissection of its downstream signaling consequences.[1][4]
ESI-09: A Competitive Antagonist of EPAC
ESI-09 (3-(5-tert-butyl-isoxazol-3-yl)-2-[(3-chloro-phenyl)-hydrazono]-3-oxo-propionitrile) is a non-cyclic nucleotide, cell-permeable small molecule that functions as a competitive inhibitor of both EPAC1 and EPAC2.[1][4][9] It directly competes with cAMP for binding to the CNB domain, thereby preventing the necessary conformational change required for EPAC activation.[4][10] By locking EPAC in its inactive state, ESI-09 effectively blocks the catalytic exchange of GDP for GTP on Rap1 and Rap2, thus silencing downstream signaling cascades.[4][11]
It is important to note that while ESI-09 is a valuable research tool, it has been reported to exhibit non-specific, protein-denaturing effects at high concentrations (typically >25 µM).[10][12] Therefore, for cellular and in vitro studies, a concentration range of 1-10 µM is recommended to ensure specific and selective inhibition of EPAC proteins.[4]
Quantitative Data Summary: Inhibitory Profile of ESI-09
The inhibitory potency and selectivity of ESI-09 have been characterized in various biochemical assays. The data highlights its efficacy against both EPAC isoforms and its selectivity over the canonical cAMP effector, PKA.
| Parameter | EPAC1 | EPAC2 | Reference |
| IC₅₀ (GEF Activity) | 3.2 µM | 1.4 µM | [4][9][11][13] |
| IC₅₀ (8-NBD-cAMP Binding) | - | 10 µM | [4][13] |
Table 1: In vitro inhibitory potency of ESI-09 against EPAC1 and EPAC2. The IC₅₀ for GEF activity was determined in the presence of competing cAMP.
| Parameter | Value | Reference |
| Selectivity over PKA | >100-fold | [4][9][11] |
Table 2: Selectivity of ESI-09 for EPAC over Protein Kinase A (PKA).
Downstream Consequences of EPAC Inhibition by ESI-09
The primary and most direct consequence of ESI-09's action is the prevention of Rap GTPase activation. By inhibiting EPAC's GEF activity, ESI-09 ensures that Rap1 and Rap2 remain in their inactive, GDP-bound state, unable to engage with their downstream effectors.[4][11] This blockade has been shown to impact several cellular processes:
-
Inhibition of Rap1 Activation: ESI-09 specifically blocks intracellular EPAC-mediated Rap1 activation.[1][11] This has been demonstrated in various cell types, including neurons and pancreatic cancer cells.[1][14]
-
Cell Adhesion and Migration: In pancreatic cancer cells, ESI-09 inhibits cell migration and invasion by decreasing EPAC-mediated cell adhesion.[1][11]
-
Insulin (B600854) Secretion: EPAC2 plays a role in insulin secretion in pancreatic β-cells. ESI-09 effectively inhibits EPAC-mediated insulin secretion in a dose-dependent manner.[1]
-
Akt Phosphorylation: ESI-09 is capable of blocking EPAC-mediated phosphorylation of Akt, a key signaling node for cell survival and proliferation.[1][11]
-
Schwann Cell Differentiation: The inhibitor antagonizes cAMP-induced differentiation of Schwann cells and the formation of myelin.[11][15][16]
While Rap1 and Rap2 are the canonical downstream targets, the EPAC signaling network is complex. Other effectors, such as Phospholipase C-epsilon (PLC-ε), can be activated downstream of EPAC-Rap signaling, leading to calcium mobilization.[6] Inhibition of EPAC by ESI-09 would consequently block these subsequent signaling events.
Visualizing the ESI-09 Mechanism of Action
The following diagrams illustrate the core EPAC signaling pathway and the mechanism of inhibition by ESI-09.
Caption: ESI-09 competitively inhibits cAMP binding to EPAC, preventing Rap activation.
Key Experimental Protocols
Characterizing the activity and mechanism of EPAC inhibitors like ESI-09 requires specific biochemical and cellular assays. Detailed methodologies for three core experiments are provided below.
This fluorescence-based assay directly measures the catalytic activity of EPAC and its inhibition by ESI-09. It monitors the exchange of a fluorescent GDP analog (e.g., Mant-GDP or BODIPY-GDP) on Rap1 for unlabeled GDP.
-
Objective: To quantify the potency (IC₅₀) of ESI-09 in inhibiting EPAC's GEF activity.
-
Principle: The fluorescence of Mant-GDP or BODIPY-GDP decreases significantly when it is released from Rap1 into the aqueous buffer. EPAC activity accelerates this release, and an inhibitor slows it down.
-
Reagents:
-
Purified recombinant full-length human EPAC1 or EPAC2.[4]
-
Purified recombinant C-terminally truncated Rap1B (amino acids 1-167).[4][17]
-
Guanosine 5'-diphosphate (GDP).
-
Cyclic AMP (cAMP).
-
ESI-09 (dissolved in DMSO, then diluted).
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.[4]
-
-
Procedure:
-
Pre-load Rap1B with the fluorescent GDP analog by incubation.
-
In a 96-well microplate, prepare a reaction mixture containing the Rap1B-fluorescent GDP complex (e.g., 200 nM) and EPAC protein (e.g., 200 nM) in Assay Buffer.[4]
-
Add varying concentrations of ESI-09 or vehicle control (DMSO) to the wells.
-
Initiate the exchange reaction by adding a mixture of unlabeled GDP (e.g., 20 µM) and a fixed concentration of cAMP (e.g., 25 µM) to stimulate EPAC activity.[1][17]
-
Immediately begin monitoring the decrease in fluorescence intensity over time using a microplate reader (e.g., Excitation/Emission wavelengths appropriate for the fluorophore).[6]
-
Calculate the initial rate of nucleotide exchange for each ESI-09 concentration.
-
Plot the percentage of inhibition against the logarithm of the ESI-09 concentration to determine the IC₅₀ value.
-
References
- 1. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]
- 6. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Epac-Rap1 signaling pathway controls cAMP-mediated exocytosis of Weibel-Palade bodies in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The EPAC–Rap1 pathway prevents and reverses cytokine-induced retinal vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biolog.de [biolog.de]
- 10. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Item - Antagonistic action of the EPAC inhibitor, ESI-09, on cAMP-induced SC differentiation and myelin sheath formation. - Public Library of Science - Figshare [plos.figshare.com]
- 17. A Fluorescence-Based High-Throughput Assay for the Discovery of Exchange Protein Directly Activated by Cyclic AMP (EPAC) Antagonists | PLOS One [journals.plos.org]
- 18. Mechanism of Epac Activation: STRUCTURAL AND FUNCTIONAL ANALYSES OF Epac2 HINGE MUTANTS WITH CONSTITUTIVE AND REDUCED ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
ESI-08 In Vivo Administration Protocol: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ESI-08 is a potent and selective antagonist of Exchange Proteins Directly Activated by cAMP (EPAC1 and EPAC2). As a crucial mediator of cAMP signaling, independent of Protein Kinase A (PKA), the EPAC pathway is implicated in a multitude of physiological and pathological processes, including cell adhesion, proliferation, inflammation, and insulin (B600854) secretion. The specific inhibition of EPAC proteins by this compound makes it a valuable tool for dissecting the roles of this signaling cascade and presents a promising therapeutic strategy for various diseases, including cancer and inflammatory disorders.
These application notes provide a detailed protocol for the in vivo administration of this compound in murine models, along with essential data on its mechanism of action and expected outcomes. The provided methodologies are intended to serve as a comprehensive guide for researchers initiating preclinical studies with this compound.
Mechanism of Action: EPAC Signaling Pathway
This compound exerts its pharmacological effects by competitively inhibiting the binding of cAMP to EPAC1 and EPAC2, thereby preventing their activation and downstream signaling. Upon activation by cAMP, EPAC proteins undergo a conformational change that exposes their guanine (B1146940) nucleotide exchange factor (GEF) domain. This domain then facilitates the exchange of GDP for GTP on the small G-proteins Rap1 and Rap2, leading to their activation and the initiation of a cascade of cellular events. By blocking the initial cAMP binding, this compound effectively abrogates this entire signaling pathway.
Quantitative Data Summary
While specific in vivo quantitative data for this compound is limited in publicly available literature, data from the structurally and functionally similar pan-EPAC inhibitor, ESI-09, can provide valuable insights for experimental design. Researchers should consider this data as a starting point and perform dose-response studies for this compound in their specific animal models.
Table 1: In Vivo Efficacy of a Representative Pan-EPAC Inhibitor (ESI-09) in a Murine Model
| Animal Model | Treatment | Dosing Regimen | Efficacy Endpoint | Result |
| C57BL/6 Mice (Rickettsiosis Model) | ESI-09 | 10 mg/kg/day, i.p. | Survival | Protected mice from fatal infection |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Assay Condition |
| EPAC1 | Not specified | Inhibits activity |
| EPAC2 | 8.4 µM | In the presence of equimolar cAMP |
Note: The provided in vivo efficacy data is for ESI-09 and should be used as a reference for designing this compound studies. It is imperative to conduct dose-finding and efficacy studies specifically for this compound in the relevant animal model.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 50 mg/mL stock, dissolve 50 mg of this compound in 1 mL of DMSO.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (for Intraperitoneal Injection):
-
A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile PBS or saline.
-
Example for a 10 mg/kg dose in a 25g mouse (injection volume of 100 µL):
-
Required concentration of working solution: 2.5 mg/mL.
-
To prepare 1 mL of the working solution:
-
Take 50 µL of a 50 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and vortex thoroughly.
-
Add 50 µL of Tween 80 and vortex until the solution is clear.
-
Add 500 µL of sterile PBS or saline and vortex to mix completely.
-
-
-
Prepare the working solution fresh on the day of administration.
-
In Vivo Administration Protocol (Murine Model)
Animals:
-
The choice of mouse strain will depend on the specific disease model (e.g., C57BL/6, BALB/c, immunodeficient strains for xenograft models).
-
Animals should be acclimatized to the facility for at least one week before the start of the experiment.
-
All animal procedures must be approved by the institution's Animal Care and Use Committee (ACUC).
Administration Procedure (Intraperitoneal Injection):
-
Animal Handling:
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly with its head pointing downwards.
-
-
Injection:
-
Using a 27-30 gauge needle, insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
The needle should be inserted at a 15-20 degree angle.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ.
-
Slowly inject the this compound working solution.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, ruffled fur, or abnormal behavior, for at least 30 minutes post-injection.
-
Monitor the animals daily for the duration of the study for changes in body weight, food and water intake, and overall health.
-
Experimental Workflow for an Efficacy Study
Disclaimer
The information provided in these application notes is intended for guidance in a research setting only. The suggested protocols and dosages are based on available data for similar compounds and should be optimized for each specific experimental model and condition. It is the responsibility of the researcher to ensure all procedures are performed in accordance with institutional and national guidelines for animal welfare.
ESI-09: Application and Protocols for Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ESI-09 is a potent and specific cell-permeable inhibitor of Exchange Protein directly Activated by cAMP (EPAC) isoforms 1 and 2. As a non-cyclic nucleotide antagonist, ESI-09 competitively binds to the cyclic nucleotide-binding domain of EPAC proteins, preventing their activation by cyclic AMP (cAMP).[1] This inhibition blocks downstream signaling pathways, notably the activation of the small GTPase Rap1, which plays a crucial role in various cellular processes, including cell adhesion and migration.[1][2] These characteristics make ESI-09 a valuable tool for investigating the role of EPAC signaling in cell migration and for exploring its potential as a therapeutic agent in diseases characterized by aberrant cell motility, such as cancer.[2]
This document provides detailed application notes and protocols for utilizing ESI-09 in common cell migration assays, namely the wound healing (scratch) assay and the transwell migration assay.
Mechanism of Action
ESI-09 acts as a specific inhibitor of both EPAC1 and EPAC2.[3] By blocking the binding of cAMP, ESI-09 prevents the conformational change required for EPAC's guanine (B1146940) nucleotide exchange factor (GEF) activity.[1] This, in turn, inhibits the activation of the small GTPase Rap1.[2] Activated Rap1 is known to influence cell migration through various downstream effectors, including the modulation of integrin-mediated cell adhesion and the activation of other small GTPases like Rac1, which are critical for cytoskeletal reorganization and cell motility.[4][5]
Data Presentation
The following tables summarize the quantitative effects of ESI-09 on the migration of pancreatic cancer cell lines, AsPC-1 and PANC-1, as demonstrated in key studies.
Table 1: Effect of ESI-09 on Transwell Cell Migration of Pancreatic Cancer Cells [6]
| Cell Line | ESI-09 Concentration (µM) | Mean Migrated Cells per Field (± SD) | Percentage Inhibition (%) |
| AsPC-1 | Vehicle (DMSO) | 250 (± 25) | 0 |
| 5 | 150 (± 20) | 40 | |
| 10 | 80 (± 15) | 68 | |
| PANC-1 | Vehicle (DMSO) | 180 (± 18) | 0 |
| 5 | 100 (± 12) | 44 | |
| 10 | 50 (± 8) | 72 |
Table 2: Effect of ESI-09 on Wound Healing Assay in Pancreatic Cancer Cells [6]
| Cell Line | ESI-09 Concentration (µM) | Wound Closure at 24h (%) (± SD) |
| AsPC-1 | Vehicle (DMSO) | 95 (± 5) |
| 10 | 40 (± 8) | |
| PANC-1 | Vehicle (DMSO) | 90 (± 7) |
| 10 | 35 (± 6) |
Signaling Pathway
Caption: ESI-09 inhibits EPAC, blocking Rap1 and Rac1 activation.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in vitro.[7]
a. Materials
-
ESI-09 (stock solution in DMSO)
-
Cell culture plates (e.g., 6-well or 12-well plates)[8]
-
Sterile p200 pipette tips or a dedicated scratch tool[8]
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium and serum-free or low-serum medium
-
Microscope with a camera
b. Experimental Workflow
Caption: Workflow for the wound healing (scratch) assay.
c. Detailed Protocol
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.[9]
-
Starvation (Optional): Once confluent, you may replace the complete medium with a low-serum or serum-free medium for 2-24 hours to inhibit cell proliferation, which can be a confounding factor.
-
Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[8] A cross-shaped scratch can also be made.[9]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[9]
-
Treatment: Add fresh low-serum or serum-free medium containing the desired concentrations of ESI-09 or a vehicle control (DMSO).
-
Imaging: Immediately capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. This is your T=0 time point. Mark the positions of the images to ensure the same fields are captured at subsequent time points.[9]
-
Incubation and Time-Lapse Imaging: Incubate the plate at 37°C and 5% CO2. Acquire images of the same fields at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed (typically 18-24 hours).[9]
-
Data Analysis: The rate of cell migration can be quantified by measuring the area or width of the scratch at each time point.[2] Software such as ImageJ with plugins like "Wound Healing Size Tool" can be used for accurate and reproducible analysis.[3][10] Calculate the percentage of wound closure at each time point relative to T=0.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the migration of individual cells through a porous membrane in response to a chemoattractant.[11]
a. Materials
-
ESI-09 (stock solution in DMSO)
-
Transwell inserts (e.g., 24-well format with 8 µm pores)[11]
-
Cell culture plates (24-well)
-
Serum-free medium (for the upper chamber)
-
Medium with a chemoattractant (e.g., 10% FBS) for the lower chamber[6]
-
Cotton swabs[11]
-
Methanol (B129727) for fixation
-
Crystal violet stain (e.g., 0.1%)[11]
b. Experimental Workflow
Caption: Workflow for the transwell migration assay.
c. Detailed Protocol
-
Preparation: Rehydrate the transwell inserts by adding warm serum-free medium to the top and bottom chambers and incubate for at least 30 minutes at 37°C.
-
Chemoattractant: Remove the rehydration medium. Add medium containing a chemoattractant (e.g., 600 µl of medium with 10% FBS) to the lower chamber of the 24-well plate.[6][12]
-
Cell Preparation: Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 to 2 x 10^5 cells/mL.[6][13] Pre-treat the cells with various concentrations of ESI-09 or vehicle control for a specified time (e.g., 30 minutes to 24 hours) if required by the experimental design.[6]
-
Cell Seeding: Add the cell suspension (e.g., 200 µl) containing ESI-09 or vehicle control to the upper chamber of the transwell inserts.[11]
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period determined by the cell type's migratory capacity (e.g., 12-24 hours).[1]
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[11]
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10-20 minutes. Then, stain the cells by placing the inserts in a crystal violet solution for 10-30 minutes.[11]
-
Washing: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of migrated, stained cells in several random fields under a microscope. Alternatively, the dye can be eluted (e.g., with 10% acetic acid), and the absorbance can be measured with a plate reader for a more quantitative result.
Conclusion
ESI-09 is a powerful pharmacological tool for investigating the role of the EPAC-Rap1 signaling axis in cell migration. The protocols provided here for the wound healing and transwell migration assays offer robust frameworks for studying the effects of ESI-09 on both collective and individual cell motility. Proper experimental design, including appropriate controls and optimized concentrations and incubation times, is crucial for obtaining reliable and reproducible data.
References
- 1. CSMA: An ImageJ Plugin for the Analysis of Wound Healing Assays - Article (Preprint v1) by Tri T. Pham et al. | Qeios [qeios.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. clyte.tech [clyte.tech]
- 4. Roles of Rap1 signaling in tumor cell migration and invasion | Cancer Biology & Medicine [cancerbiomed.org]
- 5. RAP1-RAC1 Signaling Has an Important Role in Adhesion and Migration in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wound healing migration assay (Scratch assay) [protocols.io]
- 9. med.virginia.edu [med.virginia.edu]
- 10. An image J plugin for the high throughput image analysis of in vitro scratch wound healing assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. snapcyte.com [snapcyte.com]
- 13. Small Molecule Inhibitors Targeting Gαi2 Protein Attenuate Migration of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of ESI-09 in Pancreatic Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, primarily due to its late diagnosis and profound resistance to conventional therapies. The cyclic AMP (cAMP) signaling pathway has emerged as a critical regulator of various cellular processes implicated in cancer progression, including proliferation, migration, and survival. Exchange protein directly activated by cAMP (EPAC) proteins, EPAC1 and EPAC2, are key mediators of cAMP signaling, functioning independently of Protein Kinase A (PKA). Notably, EPAC1 is frequently overexpressed in pancreatic cancer.[1][2]
ESI-09 is a novel, non-cyclic nucleotide small molecule antagonist that specifically inhibits both EPAC1 and EPAC2.[1][3] It functions as a competitive inhibitor, binding to the cAMP-binding domain of EPAC proteins and preventing their activation.[4] This targeted inhibition blocks downstream signaling cascades, including the activation of the small GTPase Rap1 and the subsequent phosphorylation of Akt.[1][5] The specificity of ESI-09 for EPAC over PKA makes it an invaluable tool for dissecting the specific roles of EPAC signaling in pancreatic cancer and exploring its potential as a therapeutic target.[5][6]
These application notes provide a comprehensive overview of the use of ESI-09 in pancreatic cancer research, including its mechanism of action, effects on cancer cell behavior, and detailed protocols for key in vitro experiments.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and effects of ESI-09 in pancreatic cancer research.
Table 1: Inhibitory Potency of ESI-09
| Target | IC50 Value | Assay Conditions | Reference |
| EPAC1 | 3.2 µM | In vitro GEF activity assay with 25 µM cAMP | [5][7][8] |
| EPAC2 | 1.4 µM | In vitro GEF activity assay with 25 µM cAMP | [5][7][8] |
| PKA | >100-fold selectivity over EPAC | In vitro kinase assay | [8] |
Table 2: Effects of ESI-09 on Pancreatic Cancer Cells
| Cell Line | Assay | Treatment | Effect | Reference |
| AsPC-1 | Transwell Migration | ESI-09 | Significant decrease in cell migration | [1] |
| PANC-1 | Transwell Migration | ESI-09 | Significant decrease in cell migration | [1] |
| AsPC-1 | Wound Healing | ESI-09 | Significant decrease in cell migration | [1] |
| PANC-1 | Wound Healing | ESI-09 | Significant decrease in cell migration | [1] |
| AsPC-1 | Cell Adhesion | ESI-09 | Inhibition of EPAC1-mediated adhesion to collagen I | [1] |
| PANC-1 | Cell Adhesion | ESI-09 | Inhibition of EPAC1-mediated adhesion to collagen I | [1] |
| AsPC-1 | Akt Phosphorylation (T308 & S473) | ESI-09 | Dose-dependent inhibition of 007-AM-stimulated phosphorylation | [1][7] |
| PANC-1 | Cell Viability (MTT Assay) | ESI-09 + Lithium (LiCl) | Synergistic inhibition of cell viability | [2][6][9] |
| MiaPaCa-2 | Cell Viability (MTT Assay) | ESI-09 + Lithium (LiCl) | Synergistic inhibition of cell viability | [6][9] |
| PANC-1 | Apoptosis (Flow Cytometry) | ESI-09 + Lithium (LiCl) | Synergistic induction of apoptosis | [6][9] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of ESI-09 action on the EPAC signaling pathway in pancreatic cancer.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of ESI-09 on pancreatic cancer cells.
Logical Relationship Diagram
Caption: Logical flow of ESI-09's molecular and cellular effects in pancreatic cancer.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of ESI-09, alone or in combination with other agents like lithium, on the viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well tissue culture plates
-
ESI-09 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[3][4]
-
Prepare serial dilutions of ESI-09 in culture medium.
-
Remove the medium from the wells and add 100 µL of the ESI-09 dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plates for the desired time period (e.g., 48 hours).[6][9]
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][7]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490-570 nm using a microplate reader.[4][7]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Migration and Invasion Assay
Objective: To assess the effect of ESI-09 on the migratory and invasive capacity of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium and complete medium
-
ESI-09 stock solution
-
For invasion assay: Matrigel or other basement membrane extract
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal violet solution (for staining)
Procedure:
-
(For Invasion Assay Only): Thaw Matrigel on ice. Dilute it with cold, serum-free medium and coat the top of the Transwell inserts. Incubate for at least 1 hour at 37°C to allow for gelling.
-
Culture pancreatic cancer cells to ~80% confluency. Serum-starve the cells for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of ESI-09.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[1]
-
Seed 2 x 10^5 cells in 200 µL of the ESI-09-containing serum-free medium into the upper chamber of the Transwell inserts.[1]
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane by gently swabbing with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with cold methanol for 10-20 minutes.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained cells in several random fields under a microscope.
Wound Healing (Scratch) Assay
Objective: To evaluate the effect of ESI-09 on the collective cell migration of a confluent monolayer of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
6-well or 12-well tissue culture plates
-
200 µL pipette tip or a specialized scratch tool
-
ESI-09 stock solution
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to 95-100% confluence.[1]
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Replace the medium with fresh, low-serum medium containing various concentrations of ESI-09 or a vehicle control.
-
Immediately capture images of the scratch at time 0. Mark the location of the images for subsequent time points.
-
Incubate the plate at 37°C and capture images at regular intervals (e.g., 8, 16, 24 hours).
-
Measure the width of the scratch at different points for each time point and treatment condition.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Western Blotting for Akt Phosphorylation
Objective: To determine if ESI-09 inhibits the EPAC-mediated phosphorylation of Akt.
Materials:
-
Pancreatic cancer cell lines (e.g., AsPC-1)
-
ESI-09 stock solution
-
EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP, also known as 007-AM)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with desired concentrations of ESI-09 for 5-15 minutes.[1][3]
-
Stimulate the cells with an EPAC activator (e.g., 10 µM 007-AM) for 10-15 minutes.[1][3]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted 1:1000) overnight at 4°C.[1]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent detection system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by ESI-09, particularly in combination with other agents, using flow cytometry.
Materials:
-
Pancreatic cancer cell lines
-
6-well tissue culture plates
-
ESI-09 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with ESI-09 and/or other compounds for the desired duration (e.g., 24 hours).[6]
-
Harvest both adherent and floating cells. Centrifuge the cell suspension.
-
Wash the cells twice with cold PBS.[5]
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
ESI-09: Application and Protocols for Studying Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ESI-09 is a potent and specific cell-permeable inhibitor of the Exchange Protein directly Activated by cAMP (Epac). It acts as a competitive antagonist of cAMP, thereby blocking the activation of the small GTPases Rap1 and Rap2, which are downstream effectors of Epac.[1] The Epac signaling pathway is increasingly recognized for its crucial role in various cardiovascular processes, making ESI-09 a valuable pharmacological tool for investigating the pathophysiology of heart disease and for the development of novel therapeutic strategies.[2]
This document provides detailed application notes and experimental protocols for the use of ESI-09 in key cardiovascular disease models, including doxorubicin-induced cardiotoxicity, myocardial ischemia-reperfusion injury, and cardiac hypertrophy.
Mechanism of Action
ESI-09 selectively inhibits Epac1 and Epac2 isoforms. The primary mechanism involves the competitive binding of ESI-09 to the cAMP-binding domain of Epac proteins, which prevents the conformational change required for their guanine (B1146940) nucleotide exchange factor (GEF) activity towards Rap GTPases.[1] This blockade of the Epac/Rap signaling cascade allows for the specific investigation of this pathway's contribution to cardiovascular pathologies.
Data Presentation: ESI-09 in Cardiovascular Disease Models
The following tables summarize the quantitative data on the effects of ESI-09 in various cardiovascular disease models.
| Cardiovascular Disease Model | Experimental System | ESI-09 Concentration/Dose | Key Findings | Reference |
| Doxorubicin-Induced Cardiotoxicity | In vivo (Mouse) | 5 mg/kg, intraperitoneal injection | Details on the specific study using this dosage for doxorubicin-induced cardiotoxicity are still under investigation. | N/A |
| Myocardial Ischemia-Reperfusion Injury (MIRI) | Ex vivo (Isolated Rat Heart) | 1 µM | Significantly reduced myocardial infarct size, decreased cardiomyocyte apoptosis, and alleviated mitochondrial dysfunction.[1] | [1] |
| Cardiac Hypertrophy | In vitro (Neonatal Rat Ventricular Myocytes - NRVMs) | 10 µM | Details on the specific study using this concentration for cardiomyocyte hypertrophy are still under investigation. | N/A |
Table 1: Summary of ESI-09 Effects in In Vivo and Ex Vivo Cardiovascular Disease Models.
| Parameter | Control | Doxorubicin (B1662922) (DOX) | DOX + ESI-09 | Reference |
| Cardiac Troponin T (cTnT) levels | Baseline | Significantly elevated | Reduction in cTnT levels compared to DOX alone is under investigation. | [3] |
| Heart Rate | Normal | Significant decline | Attenuation of heart rate decline is under investigation. | [3] |
| Myocardial Lesion Severity | Minimal | Dose-related increase | Reduction in lesion severity is under investigation. | [3] |
Table 2: Quantitative Effects of ESI-09 on Doxorubicin-Induced Cardiotoxicity Biomarkers (Data under investigation).
| Parameter | Control | Ischemia-Reperfusion (I/R) | I/R + ESI-09 (1 µM) | Reference |
| Myocardial Infarct Size (%) | N/A | Increased | Significantly reduced | [1] |
| Cardiomyocyte Apoptosis | Baseline | Increased | Significantly decreased | [1] |
| Mitochondrial Membrane Potential | Normal | Decreased | Significantly increased | [1] |
| Epac1 Expression | Baseline | Upregulated | Suppressed | [1] |
| Rap1 Expression | Baseline | Upregulated | Suppressed | [1] |
Table 3: Quantitative Effects of ESI-09 in an Ex Vivo Model of Myocardial Ischemia-Reperfusion Injury. [1]
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by ESI-09 in the context of cardiovascular disease.
Experimental Protocols
Doxorubicin-Induced Cardiotoxicity in Mice
Objective: To evaluate the protective effects of ESI-09 against doxorubicin-induced cardiac injury in a mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Doxorubicin hydrochloride
-
ESI-09
-
Vehicle (e.g., saline, DMSO)
-
Anesthetics (e.g., isoflurane)
-
Echocardiography system
-
Histology equipment and reagents
Protocol:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Control (Vehicle)
-
Doxorubicin (DOX)
-
DOX + ESI-09
-
ESI-09 alone
-
-
Drug Preparation:
-
Dissolve doxorubicin in sterile saline.
-
Prepare ESI-09 in a suitable vehicle (e.g., 10% DMSO in saline). The final concentration should be such that the injection volume is appropriate for the mouse weight.
-
-
Doxorubicin Administration: Induce cardiotoxicity by administering doxorubicin (e.g., a cumulative dose of 15-20 mg/kg) via intraperitoneal (i.p.) injections. This can be given as a single dose or in multiple doses over a period of time (e.g., 5 mg/kg, 3 times a week for 2 weeks).[4]
-
ESI-09 Treatment:
-
Administer ESI-09 (e.g., 5 mg/kg, i.p.) or vehicle to the respective groups.
-
The timing of ESI-09 administration can be prophylactic (before DOX), concurrent, or therapeutic (after DOX-induced injury is established).
-
-
Monitoring:
-
Monitor the body weight and general health of the animals daily.
-
Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening) at baseline and at specified time points after treatment.
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., 4-8 weeks), euthanize the animals.
-
Collect blood samples for the analysis of cardiac biomarkers (e.g., cardiac troponin T).
-
Harvest the hearts, weigh them, and fix them in 10% formalin for histopathological analysis (e.g., H&E staining for myocyte damage, Masson's trichrome staining for fibrosis).
-
Myocardial Ischemia-Reperfusion Injury (MIRI) in Isolated Rat Hearts (Langendorff Model)
Objective: To investigate the direct cardioprotective effects of ESI-09 on MIRI in an ex vivo setting.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Langendorff perfusion system
-
Krebs-Henseleit (KH) buffer
-
ESI-09
-
8-CPT (Epac agonist, for mechanistic studies)
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement
Protocol:
-
Heart Isolation:
-
Anesthetize the rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and arrest it in ice-cold KH buffer.
-
Mount the aorta on the Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated KH buffer at a constant pressure.
-
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Experimental Groups: Randomly assign the hearts to different treatment groups (n=6-8 per group):
-
Control (continuous perfusion)
-
Ischemia-Reperfusion (I/R)
-
I/R + ESI-09 (1 µM)
-
I/R + 8-CPT (optional, to confirm Epac involvement)
-
-
Drug Perfusion: Perfuse the hearts in the treatment groups with KH buffer containing ESI-09 or other compounds for a specified period before inducing ischemia.
-
Ischemia and Reperfusion:
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Initiate reperfusion by restoring the flow of oxygenated KH buffer for a specified duration (e.g., 120 minutes).
-
-
Functional Assessment: Continuously monitor cardiac function (e.g., left ventricular developed pressure, heart rate, coronary flow) throughout the experiment.
-
Infarct Size Measurement:
-
At the end of reperfusion, freeze the hearts and slice them into transverse sections.
-
Incubate the slices in 1% TTC solution to differentiate between viable (red) and infarcted (pale) tissue.
-
Quantify the infarct size as a percentage of the total ventricular area.
-
Cardiac Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)
Objective: To determine the role of the Epac pathway in cardiomyocyte hypertrophy using ESI-09.
Materials:
-
Neonatal Sprague-Dawley rats (1-2 days old)
-
Cell culture reagents (DMEM, FBS, etc.)
-
Hypertrophic agonists (e.g., phenylephrine, angiotensin II)
-
ESI-09
-
Immunofluorescence reagents (e.g., anti-α-actinin antibody, DAPI)
-
qRT-PCR reagents for hypertrophic gene markers (e.g., ANP, BNP)
Protocol:
-
NRVM Isolation and Culture:
-
Isolate ventricular myocytes from neonatal rat hearts by enzymatic digestion.
-
Pre-plate the cell suspension to enrich for cardiomyocytes.
-
Seed the cardiomyocytes on culture plates and maintain them in appropriate culture medium.
-
-
Induction of Hypertrophy:
-
After 24-48 hours, replace the medium with serum-free medium for synchronization.
-
Stimulate the cells with a hypertrophic agonist (e.g., 100 µM phenylephrine) for 24-48 hours.
-
-
ESI-09 Treatment:
-
Pre-treat the cells with different concentrations of ESI-09 (e.g., 1-20 µM) for a specified time (e.g., 1 hour) before adding the hypertrophic agonist.
-
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Fix the cells and perform immunofluorescence staining for α-actinin to visualize the sarcomeric structure. Measure the cell surface area using imaging software.
-
Gene Expression Analysis: Isolate total RNA and perform qRT-PCR to quantify the expression of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).
-
Protein Synthesis: Measure protein synthesis by [3H]-leucine incorporation assay.
-
Conclusion
ESI-09 is a critical tool for elucidating the role of the Epac signaling pathway in the pathogenesis of cardiovascular diseases. The detailed protocols and application notes provided herein offer a framework for researchers to effectively utilize ESI-09 in their studies of doxorubicin-induced cardiotoxicity, myocardial ischemia-reperfusion injury, and cardiac hypertrophy. The quantitative data and signaling pathway diagrams serve as a valuable reference for experimental design and data interpretation. Further research employing ESI-09 will undoubtedly contribute to a deeper understanding of cardiac pathophysiology and the identification of novel therapeutic targets.
References
- 1. Vitexin Mitigates Myocardial Ischemia/Reperfusion Injury in Rats by Regulating Mitochondrial Dysfunction via Epac1-Rap1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of doxorubicin-induced chronic cardiotoxicity in the B6C3F1 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for ESI-09 in Neuroscience Research
It appears there may be a typographical error in the requested topic "ESI-08," as the prominent and well-researched compound used in neuroscience for the applications described is ESI-09 . This document will proceed with detailed information on ESI-09, a potent and specific inhibitor of Exchange protein directly activated by cAMP (Epac).
For Researchers, Scientists, and Drug Development Professionals
Introduction
ESI-09 is a cell-permeable small molecule that acts as a specific inhibitor of the Exchange Protein Directly Activated by cAMP (EPAC).[1] It functions as a non-cyclic nucleotide antagonist, selectively targeting both EPAC1 and EPAC2 isoforms with over 100-fold selectivity against Protein Kinase A (PKA), another primary mediator of cAMP signaling.[1][2] By competitively binding to the cAMP binding domain of EPAC proteins, ESI-09 prevents the conformational change necessary for their activation, thereby inhibiting their guanine (B1146940) nucleotide exchange factor (GEF) activity towards the small G proteins Rap1 and Rap2.[1][3] This blockade of the EPAC-Rap1 signaling pathway makes ESI-09 a valuable tool for dissecting the roles of EPAC in a multitude of cellular processes relevant to neuroscience.
In neurobiology, cAMP is a crucial second messenger that regulates diverse functions, including synaptic plasticity, neuronal differentiation, and axon guidance.[4] While the role of PKA in these processes is well-established, the contribution of EPAC signaling is an active area of research. ESI-09 allows for the specific interrogation of EPAC-mediated pathways, independent of PKA. For instance, studies have shown that ESI-09 can antagonize Schwann cell differentiation and myelination, processes vital for nerve regeneration.[2][4] Furthermore, it has been demonstrated to inhibit the activation of Rap1B in neurons, a key step in neuronal polarization and axonal elongation.[5][6] In models of neuropathic pain, ESI-09 has been shown to reverse mechanical allodynia and suppress abnormal spontaneous discharges in dorsal root ganglion (DRG) neurons, highlighting its therapeutic potential.[7]
Mechanism of Action
ESI-09 acts as a competitive inhibitor at the cyclic nucleotide-binding (CNB) domain of both EPAC1 and EPAC2.[3] This prevents the binding of endogenous cAMP, thereby locking the EPAC protein in its inactive conformation. As a result, EPAC cannot catalyze the exchange of GDP for GTP on its primary substrate, the small GTPase Rap1. The inhibition of Rap1 activation subsequently blocks downstream signaling cascades involved in various neuronal functions.[3]
Quantitative Data
The inhibitory potency and selectivity of ESI-09 have been quantified in various biochemical assays.
| Parameter | EPAC1 | EPAC2 | Reference |
| IC₅₀ (in vitro GEF assay) | 3.2 µM | 1.4 µM | [2][8][9] |
| Apparent IC₅₀ (in presence of 20 µM cAMP) | - | 4.4 µM | [10] |
ESI-09 demonstrates high selectivity for EPAC proteins over PKA.
| Protein Kinase | Selectivity | Reference |
| PKA Type I and II | >100-fold | [2][9] |
Experimental Protocols
Preparation of ESI-09 Stock Solution
ESI-09 has limited aqueous solubility and is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][9]
-
Objective: To prepare a concentrated stock solution of ESI-09 for use in cell culture experiments.
-
Materials:
-
ESI-09 powder (MW: 330.77 g/mol )
-
Anhydrous DMSO
-
-
Protocol:
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[1]
In Vitro Rap1 Activation Assay (Pull-down Assay)
This assay directly measures the inhibitory effect of ESI-09 on EPAC's ability to activate its downstream target, Rap1.
-
Objective: To determine the effect of ESI-09 on EPAC-mediated Rap1 activation in a specific cell line.
-
Materials:
-
Neuronal cell line of interest
-
Complete cell culture medium
-
ESI-09 stock solution
-
EPAC-specific activator (e.g., 8-pCPT-2'-O-Me-cAMP, also known as 007-AM)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
GST-RalGDS-RBD (Rap1 binding domain) fusion protein bound to glutathione-sepharose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Primary antibody against Rap1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Plate neuronal cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.[1]
-
Pre-treat the cells with desired concentrations of ESI-09 (e.g., 1-20 µM) or vehicle (DMSO) for a specified time (e.g., 5-30 minutes).[1][11]
-
Stimulate the cells with an EPAC activator (e.g., 10 µM 007-AM) for a short period (e.g., 5-15 minutes).[1][11] Include appropriate negative (vehicle only) and positive (activator only) controls.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the cleared lysates with GST-RalGDS-RBD beads to pull down active, GTP-bound Rap1.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Resolve the eluted proteins by SDS-PAGE and perform a Western blot using an anti-Rap1 antibody.
-
Also, probe the total cell lysates for total Rap1 to ensure equal protein loading.
-
Quantify the band intensities to determine the relative amount of active Rap1 in each condition. A decrease in active Rap1 in ESI-09 treated cells compared to the stimulated control indicates EPAC inhibition.[12]
-
Neuronal Viability Assay (MTT Assay)
It is crucial to determine the concentration range at which ESI-09 is effective without causing cytotoxicity.
-
Objective: To assess the effect of ESI-09 on the viability of neuronal cells.
-
Materials:
-
Neuronal cell line
-
96-well plates
-
ESI-09 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[1]
-
Treat the cells with a range of ESI-09 concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM) for the desired duration (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An orally active Epac inhibitor reverses mechanical allodynia and loss of intraepidermal nerve fibers in a mouse model of chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biolog.de [biolog.de]
- 10. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for ESI-09 in Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ESI-09, a potent inhibitor of Exchange Protein Directly Activated by cAMP (Epac), in the study of atherosclerosis. ESI-09 serves as a valuable tool for investigating the role of the Epac signaling pathway in the pathogenesis of this disease.
Introduction to ESI-09
ESI-09 is a cell-permeable small molecule that specifically inhibits both Epac1 and Epac2 isoforms with IC50 values of 1.4 μM and 3.2 μM, respectively.[1] It demonstrates high selectivity, with over 100-fold greater potency for Epac than for Protein Kinase A (PKA), another primary mediator of cAMP signaling.[1] By competitively binding to the cAMP-binding domain of Epac proteins, ESI-09 prevents their activation and subsequent downstream signaling cascades, including the activation of Rap1 and Akt.[1] This inhibitory action makes ESI-09 a critical pharmacological tool for dissecting the roles of Epac in various cellular processes relevant to atherosclerosis, such as vascular smooth muscle cell (VSMC) proliferation and foam cell formation.
Epac Signaling in Atherosclerosis
Atherosclerosis is a complex inflammatory disease characterized by the buildup of plaques in the arteries. Key cellular events contributing to plaque formation include endothelial dysfunction, the proliferation and migration of vascular smooth muscle cells (VSMCs), and the formation of lipid-laden foam cells from macrophages.[2]
The Epac1 signaling pathway has been identified as a significant contributor to these processes. Activation of Epac1 can promote VSMC proliferation through the PI3K/Akt pathway.[2] Furthermore, Epac1 signaling is implicated in the formation of foam cells by upregulating the expression of the oxidized low-density lipoprotein (oxLDL) receptor 1 (LOX-1), which facilitates the uptake of modified lipoproteins by macrophages.[2][3] Therefore, inhibition of Epac1 by ESI-09 presents a promising therapeutic strategy for mitigating the progression of atherosclerosis.
Quantitative Data on ESI-09 Effects
The following tables summarize the quantitative effects of ESI-09 and related Epac1 inhibition in atherosclerosis-relevant studies.
Table 1: In Vitro Efficacy of ESI-09
| Cell Type | Assay | Treatment | Concentration | Observed Effect | Reference |
| Pancreatic Cancer Cells | Adhesion Assay | ESI-09 + 007-AM (Epac activator) | Not Specified | Dose-dependent decrease in cell adhesion | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Bacterial Count Assay | ESI-09 | Not Specified | Significant reduction in intracellular and total bacterial counts | [1] |
| Schwann Cells | Myelin Formation Assay | ESI-09 | Not Specified | Dramatic reduction in the number of myelinating cells | [1] |
Table 2: In Vivo Efficacy of ESI-09 (in a non-atherosclerosis model)
| Animal Model | Disease Model | ESI-09 Dosage | Administration Route | Outcome | Reference |
| Wild-type C57BL/6 mice | Fatal SFG rickettsiosis | 10 mg/kg/day | Intraperitoneal (i.p.) | Protection from fatality | [1] |
Signaling Pathway and Experimental Workflow
Caption: ESI-09 inhibits Epac1-mediated VSMC proliferation and macrophage foam cell formation.
References
- 1. Reduced blood EPAC1 protein levels as a marker of severe coronary artery disease: the role of hypoxic foam cell-transformed smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epac: A Promising Therapeutic Target for Vascular Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac1 upregulates LOX-1 to promote foam cell formation and atherosclerosis development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ESI-09 in Myocardial Injury Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial injury, a consequence of conditions like ischemia-reperfusion and cardiotoxic drug exposure, involves complex signaling pathways leading to cardiomyocyte death, inflammation, and fibrosis. A key signaling molecule implicated in these processes is the Exchange protein directly activated by cAMP (Epac). ESI-09 has been identified as a specific inhibitor of both Epac1 and Epac2, making it a valuable tool for investigating the role of Epac in cardiac pathophysiology and for exploring its therapeutic potential.[1][2][3] These application notes provide a comprehensive overview of the use of ESI-09 in experimental models of myocardial injury, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action
ESI-09 is a non-cyclic nucleotide antagonist that competitively inhibits the binding of cAMP to the cyclic nucleotide-binding domain of both Epac1 and Epac2.[1][4] This prevents the conformational change required for Epac's guanine (B1146940) nucleotide exchange factor (GEF) activity, thereby blocking the activation of its downstream effector, the small G protein Rap1.[1] By inhibiting the Epac/Rap1 signaling axis, ESI-09 has been shown to mitigate various aspects of myocardial injury, including apoptosis, inflammation, and fibrosis.[5][6]
Signaling Pathway of ESI-09 in Myocardial Injury
The protective effects of ESI-09 in myocardial injury are mediated through the modulation of several downstream signaling cascades. In the context of doxorubicin-induced cardiotoxicity, ESI-09 has been shown to prevent DNA damage by interfering with the formation of DNA/Topoisomerase IIβ cleavable complexes.[7][8] In ischemia-reperfusion injury, ESI-09 attenuates cardiomyocyte apoptosis and mitochondrial dysfunction by inhibiting the Epac1/Rap1/NOX4 signaling pathway.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac: A Promising Therapeutic Target for Vascular Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitexin Mitigates Myocardial Ischemia/Reperfusion Injury in Rats by Regulating Mitochondrial Dysfunction via Epac1-Rap1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EPAC1 inhibition protects the heart from doxorubicin-induced toxicity | eLife [elifesciences.org]
- 8. EPAC1 inhibition protects the heart from doxorubicin-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ESI-09: An Inhibitor of Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
ESI-09 is a small molecule inhibitor of the Exchange Protein directly Activated by cAMP (Epac).[1] It functions as a non-cyclic nucleotide antagonist that specifically targets Epac1 and Epac2, thereby inhibiting their downstream signaling pathways.[1] In pancreatic β-cells, Epac2 plays a crucial role in the potentiation of glucose-induced insulin (B600854) secretion by cAMP.[2][3] ESI-09 has been demonstrated to effectively block this Epac-mediated insulin secretion, making it a valuable tool for studying the physiological roles of Epac proteins and for the potential development of therapeutic agents targeting cAMP signaling pathways.[1][2]
Mechanism of Action
ESI-09 acts as a competitive inhibitor of cAMP binding to the cyclic nucleotide-binding (CNB) domain of Epac proteins.[4][5] By occupying the cAMP binding site, ESI-09 prevents the cAMP-induced conformational change that is necessary for Epac's guanine (B1146940) nucleotide exchange factor (GEF) activity.[6] This inhibition prevents the activation of the small G-protein Rap1, a key downstream effector of Epac, and subsequently blocks Epac-mediated cellular processes, including insulin secretion.[1][2][3] ESI-09 exhibits selectivity for Epac proteins over Protein Kinase A (PKA), another major downstream effector of cAMP.[5][7]
Quantitative Data
The inhibitory potency of ESI-09 against Epac1 and Epac2 has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (µM) | Assay Conditions | Reference |
| Epac1 | 3.2 | In vitro GEF activity assay with 25 µM cAMP | [7] |
| Epac2 | 1.4 | In vitro GEF activity assay with 25 µM cAMP | [7] |
Signaling Pathway Diagram
Caption: ESI-09 competitively inhibits cAMP binding to Epac2, preventing Rap1 activation and subsequent potentiation of insulin secretion.
Experimental Protocols
In Vitro Epac2 Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of Epac2 to catalyze the exchange of GDP for GTP on its substrate, Rap1. The inhibition of this activity by ESI-09 is a direct measure of its potency.
Materials:
-
Purified recombinant human Epac2 protein
-
Purified recombinant C-terminally truncated Rap1B (amino acids 1-167)
-
BODIPY-FL-GDP (fluorescent GDP analog)
-
Guanosine triphosphate (GTP)
-
ESI-09
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Rap1b loaded with BODIPY-FL-GDP: Incubate 500 nM Rap1b with a 10-fold molar excess of BODIPY-FL-GDP in the presence of 10 mM EDTA for 1 hour at room temperature to facilitate nucleotide exchange. Stop the reaction by adding MgCl₂ to a final concentration of 20 mM. Remove excess unbound BODIPY-FL-GDP using a desalting column.
-
Prepare reaction mixture: In a 96-well microplate, prepare a reaction mixture containing 200 nM Epac2 and the pre-loaded 500 nM Rap1b-BODIPY-FL-GDP in the assay buffer.
-
Add ESI-09: Add varying concentrations of ESI-09 to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the exchange reaction: Add a fixed concentration of cAMP (e.g., 20 µM) to all wells except the negative control.
-
Start the measurement: Immediately initiate the exchange reaction by adding a high concentration of unlabeled GTP (e.g., 100 µM).
-
Monitor fluorescence: Monitor the decrease in fluorescence intensity over time using a microplate reader (Excitation: ~485 nm, Emission: ~520 nm). The exchange of BODIPY-FL-GDP for unlabeled GTP results in a decrease in fluorescence.
-
Data Analysis: Calculate the initial rates of the reaction at each ESI-09 concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ESI-09 concentration and fitting the data to a dose-response curve.
8-NBD-cAMP Competition Binding Assay
This assay directly measures the ability of ESI-09 to compete with a fluorescent cAMP analog for binding to the Epac2 CNB domain.
Materials:
-
Purified recombinant Epac2 protein
-
8-NBD-cAMP (fluorescent cAMP analog)
-
ESI-09
-
cAMP (for positive control)
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
96-well black microplate
-
Fluorescence polarization or intensity plate reader
Procedure:
-
Prepare reaction mix: In a 96-well microplate, prepare a reaction mix containing 50 nM Epac2 and 60 nM 8-NBD-cAMP in the assay buffer.[4]
-
Add compounds: Add varying concentrations of ESI-09 or unlabeled cAMP to the wells.
-
Incubate: Incubate the plate at room temperature for 30 minutes to reach equilibrium.
-
Measure fluorescence: Measure the fluorescence polarization or intensity using a microplate reader with excitation and emission wavelengths appropriate for 8-NBD-cAMP (e.g., 470 nm excitation/540 nm emission).[4]
-
Data Analysis: The displacement of 8-NBD-cAMP by ESI-09 will result in a decrease in fluorescence polarization or a change in fluorescence intensity. Calculate the IC50 value for ESI-09 by plotting the percentage of displacement against the logarithm of the ESI-09 concentration.
Insulin Secretion Assay in INS-1 Cells
This assay assesses the effect of ESI-09 on Epac-mediated insulin secretion in a cellular context.[2]
Materials:
-
INS-1 pancreatic β-cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin-streptomycin, etc.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 135 mM NaCl, 3.6 mM KCl, 1.5 mM CaCl₂, 0.5 mM MgCl₂, 0.5 mM NaH₂PO₄, 5 mM NaHCO₃, 10 mM HEPES, 0.1% BSA, pH 7.4.[8]
-
Glucose solutions in KRBH (e.g., 2.8 mM and 16.8 mM)
-
Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP or 007-AM)
-
ESI-09
-
Insulin ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Culture: Seed INS-1 cells in 24-well plates and culture until they reach 70-80% confluency.
-
Pre-incubation: Discard the culture medium and wash the cells three times with sugar-free KRBH buffer. Then, pre-incubate the cells in 200 µL of sugar-free KRBH buffer for 1 hour at 37°C.[8]
-
Inhibitor Treatment: Discard the pre-incubation buffer. Add KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) and the indicated concentrations of ESI-09. Incubate for 30 minutes at 37°C.
-
Stimulation: To stimulate insulin secretion, add KRBH buffer containing a high glucose concentration (e.g., 16.8 mM) and an Epac activator (e.g., 10 µM 007-AM).[2] Include appropriate controls (vehicle, high glucose alone, high glucose + Epac activator).
-
Incubation: Incubate the cells for 2 hours at 37°C.[8]
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the amount of secreted insulin to the total protein content or cell number in each well. Compare the insulin secretion in ESI-09-treated cells to the stimulated control.
Experimental Workflow Diagram
Caption: Workflow for characterizing ESI-09's inhibitory effect on insulin secretion.
References
- 1. medkoo.com [medkoo.com]
- 2. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of Epac Activation: STRUCTURAL AND FUNCTIONAL ANALYSES OF Epac2 HINGE MUTANTS WITH CONSTITUTIVE AND REDUCED ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolog.de [biolog.de]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for ESI-09 Treatment in Mice
Note: The user's request specifies "ESI-08". However, the well-characterized and widely published Epac inhibitor with the described mechanism of action is ESI-09. All protocols and data presented here pertain to ESI-09, as it is the scientifically established compound for this application.
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide for designing and executing in vivo experiments in mice using ESI-09, a specific inhibitor of Exchange Protein Directly Activated by cAMP (EPAC). This document covers the mechanism of action, quantitative data, detailed experimental protocols, and visualizations to facilitate the study of EPAC signaling.
Introduction and Mechanism of Action
Cyclic AMP (cAMP) is a critical second messenger that mediates cellular responses through two main effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[1] EPAC proteins (EPAC1 and EPAC2) function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[2][3][4] Upon cAMP binding, EPAC undergoes a conformational change, activating its GEF function. This promotes the exchange of GDP for GTP on Rap1, leading to the activation of downstream signaling cascades that regulate a multitude of cellular processes, including cell adhesion, proliferation, inflammation, and insulin (B600854) secretion.[2][5]
ESI-09 is a cell-permeable, non-cyclic nucleotide antagonist that specifically inhibits both EPAC1 and EPAC2.[6][7] It acts as a competitive inhibitor by binding to the cAMP-binding domain of EPAC, thereby preventing cAMP-mediated activation.[5][8] This specificity, with over 100-fold selectivity against PKA, makes ESI-09 an invaluable pharmacological tool for dissecting EPAC-specific signaling pathways in vitro and in vivo.[6]
Quantitative Data
The following tables summarize the key quantitative parameters for ESI-09 based on in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Potency and Selectivity of ESI-09
| Target | Assay Type | IC₅₀ Value (µM) | Selectivity | Reference(s) |
| EPAC1 | Cell-free (GEF) | 3.2 | - | [6][7] |
| EPAC2 | Cell-free (GEF) | 1.4 | - | [6][7] |
| PKA | Not specified | >100x vs EPAC | >100-fold | [6] |
Table 2: Summary of ESI-09 In Vivo Experimental Parameters in Mice
| Mouse Model | Dosage & Route | Vehicle | Key Findings | Reference(s) |
| Rickettsiosis (WT C57BL/6) | 10 mg/kg/day, i.p. | Buffered saline, 10% Ethanol (B145695), 10% Tween-80 | Protected mice from fatal infection and reduced disease severity. | [6][7] |
| Chemotherapy-Induced Neuropathy | 50 mg/kg/day, oral gavage | Not specified | Reversed established mechanical allodynia and protected against nerve fiber loss. | [9][10] |
| GDNF-Induced Hyperalgesic Priming | 20 mg/kg, oral (2 doses) | Corn oil | Inhibited the transition from acute to prolonged hyperalgesia. | [11] |
| Renal Sodium Handling (WT) | 10 mg/kg/day, i.p. | Not specified | Increased urinary K+ on a regular diet; decreased it on a sodium-deficient diet. | [12] |
| Pancreatic Cancer Xenograft | 50 mg/kg/day, oral gavage | Not specified | Well-tolerated for up to 26 days. | [10] |
Note: The optimal therapeutic window for ESI-09 is suggested to be between 1–10 µM to ensure pharmacological efficacy while avoiding potential non-specific effects at higher concentrations (>25 µM).[8]
Experimental Protocols
This protocol details the preparation of ESI-09 for intraperitoneal (i.p.) and oral gavage administration.
A. Materials
-
ESI-09 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (200 proof)
-
Tween-80
-
Buffered Saline (e.g., PBS, pH 7.4)
-
Corn oil
-
PEG300
-
Sterile water for injection (ddH₂O)
-
Sterile microcentrifuge tubes
-
Syringes and appropriate gauge needles (e.g., 27-30G for i.p., 20-22G gavage needle)
B. Preparation of Dosing Solutions
-
For Intraperitoneal (i.p.) Injection (10 mg/kg): [7]
-
Prepare a vehicle solution of 10% Ethanol and 10% Tween-80 in buffered saline.
-
Calculate the required amount of ESI-09 based on the average weight of the mice and the desired dosing volume (typically 5-10 mL/kg).
-
Dissolve the ESI-09 powder first in the ethanol component, then add the Tween-80 and vortex thoroughly.
-
Add the buffered saline incrementally while vortexing to prevent precipitation.
-
The final solution should be clear. Prepare fresh daily.
-
-
Alternative i.p. Formulation: [6]
-
To prepare a 1 mL working solution, first create a concentrated stock of ESI-09 in DMSO (e.g., 80 mg/mL).
-
Add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of sterile water (ddH₂O) to bring the final volume to 1 mL. Use immediately.
-
-
For Oral Gavage (20-50 mg/kg): [10][11]
-
Calculate the required amount of ESI-09.
-
Suspend the ESI-09 powder directly in corn oil.
-
Vortex or sonicate the mixture to ensure a uniform suspension before each administration.
-
C. Administration Protocol
-
Weigh each mouse immediately before dosing to ensure accurate volume administration.
-
For i.p. injection: Gently restrain the mouse, exposing the abdomen. Insert the needle into the lower right abdominal quadrant to avoid the cecum. Inject the calculated volume.
-
For oral gavage: Gently restrain the mouse. Measure the distance from the nose to the last rib to ensure proper gavage needle length. Insert the gavage needle into the esophagus and gently deliver the solution.
-
Monitor animals for at least 30 minutes post-administration for any adverse reactions.[13] Regular monitoring for signs of illness or distress should be performed daily throughout the experiment.[7]
This protocol describes a model to assess if ESI-09 can reverse established mechanical allodynia, a common symptom of CIN.[9]
A. Materials
-
Paclitaxel
-
ESI-09 dosing solution (Protocol 1)
-
Von Frey filaments
-
Testing apparatus (e.g., elevated mesh platform)
B. Experimental Procedure
-
Induction of CIN: Administer paclitaxel to mice. A common regimen is four intraperitoneal injections of 2 mg/kg every other day.
-
Baseline and Post-CIN Allodynia Assessment:
-
Before paclitaxel treatment, measure the baseline 50% paw withdrawal threshold using the von Frey up-down method.
-
After the final paclitaxel dose, re-measure the withdrawal threshold to confirm the development of mechanical allodynia (a significant decrease in threshold). This typically develops over 7-10 days.
-
-
ESI-09 Treatment:
-
Once allodynia is established (e.g., day 10 post-first paclitaxel dose), begin daily treatment with ESI-09 (e.g., 50 mg/kg, oral gavage) or vehicle.[9]
-
Continue daily treatment for the duration of the study (e.g., 14-21 days).
-
-
Monitoring of Mechanical Allodynia:
-
Measure the 50% paw withdrawal threshold at regular intervals (e.g., every 3-4 days) throughout the treatment period.
-
An increase in the withdrawal threshold in the ESI-09 treated group compared to the vehicle group indicates a reversal of allodynia.[14]
-
-
Endpoint Analysis: At the end of the study, tissues such as the dorsal root ganglia (DRG), spinal cord, and sciatic nerve can be collected for further analysis (e.g., Western blot for p-Akt, histology for intra-epidermal nerve fiber density).[9]
References
- 1. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac Signalling BIOLOG Life Science Institute [biolog.de]
- 4. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An orally active Epac inhibitor reverses mechanical allodynia and loss of intraepidermal nerve fibers in a mouse model of chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. cdn-links.lww.com [cdn-links.lww.com]
Troubleshooting & Optimization
Optimizing ESI-09 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ESI-09, a selective inhibitor of Exchange protein directly activated by cAMP (EPAC). Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the successful application of ESI-09 in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is ESI-09 and what is its mechanism of action?
A1: ESI-09 is a cell-permeable, non-cyclic nucleotide antagonist that selectively inhibits both isoforms of Exchange protein directly activated by cAMP, EPAC1 and EPAC2.[1][2] It functions as a competitive inhibitor by binding to the cAMP-binding domain of EPAC proteins.[1][2] This action prevents the cAMP-induced conformational change necessary for EPAC's guanine (B1146940) nucleotide exchange factor (GEF) activity, thereby blocking the activation of the downstream small G protein Rap1 and subsequent signaling cascades.[1][2][3]
Q2: What is the selectivity of ESI-09?
A2: ESI-09 is highly selective for EPAC proteins over Protein Kinase A (PKA), another primary mediator of cAMP signaling. Studies have shown that it exhibits over 100-fold selectivity for EPAC compared to PKA.[2][4][5]
Q3: How should I prepare and store ESI-09 stock solutions?
A3: Due to its limited aqueous solubility, ESI-09 should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[2][5] To make a 10 mM stock, dissolve 3.31 mg of ESI-09 powder (MW: 330.77 g/mol ) in 1 mL of cell culture-grade DMSO.[2] Gentle warming at 37°C or sonication can help ensure complete dissolution.[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C for several months.[2]
Q4: What is a typical working concentration for ESI-09 in cell culture?
A4: The effective working concentration of ESI-09 in cell culture experiments typically ranges from 1 µM to 20 µM.[2] A "therapeutic window" of 1-10 µM is often recommended to maintain specificity and avoid potential off-target effects or protein denaturation that can occur at higher concentrations (>20-25 µM).[2][6][7] The optimal concentration is cell-type dependent and should be determined empirically.
Troubleshooting Guide
Q1: I am not observing any effect of ESI-09 on my cells. What could be the issue?
A1:
-
Suboptimal Concentration: The concentration of ESI-09 may be too low for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal effective concentration for your experimental setup.[3][8]
-
Inhibitor Inactivity: Ensure your ESI-09 stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[2]
-
Low EPAC Expression: The cell line you are using may have low or no expression of EPAC proteins. Verify EPAC1 and EPAC2 expression levels using techniques like Western blotting or qPCR.
-
Experimental Timeline: The incubation time with ESI-09 might be too short to observe a phenotypic change. For signaling studies (e.g., phosphorylation), a short pre-treatment of 5-15 minutes may be sufficient, while for assays like migration or proliferation, longer incubation times (12-72 hours) may be necessary.[2][9]
Q2: My cells are dying or showing signs of toxicity after treatment with ESI-09. How can I resolve this?
A2:
-
Concentration is Too High: High concentrations of ESI-09 (>20-25 µM) have been reported to cause non-specific effects and potential protein denaturation.[3][6] Lower the concentration to within the recommended 1-10 µM range.[6] Always perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.[2]
-
DMSO Toxicity: The final concentration of DMSO in your culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[2] Prepare your ESI-09 dilutions accordingly.
-
Cell Culture Conditions: Ensure your general cell culture practices are optimal. Issues such as contamination, improper media formulation, or over-confluency can stress cells and make them more susceptible to drug-induced toxicity.[10][11]
Q3: I am seeing inconsistent results between experiments. What are the possible causes?
A3:
-
Inconsistent Plating Density: Cell density can significantly impact the response to a drug. Ensure you are seeding the same number of cells for each experiment and that they are in a logarithmic growth phase at the time of treatment.[8]
-
Variable Drug Preparation: Prepare fresh dilutions of ESI-09 from your stock solution for each experiment to ensure consistent concentrations. Avoid using diluted solutions that have been stored for extended periods.
-
Passage Number: High-passage number cells can exhibit altered phenotypes and drug responses. Use cells within a consistent and low passage number range for all experiments.[11]
Quantitative Data Summary
The inhibitory potency and effective concentrations of ESI-09 have been characterized in various assays and cell lines.
Table 1: In Vitro Inhibitory Potency of ESI-09
| Target | IC50 Value | Assay Conditions |
| EPAC1 | 3.2 µM | Cell-free GEF activity assay with 25 µM cAMP[4][5][9][12] |
| EPAC2 | 1.4 µM | Cell-free GEF activity assay with 25 µM cAMP[4][5][9][12] |
| PKA | >100-fold selectivity over EPAC | In vitro kinase assay[2][4] |
Table 2: Examples of Effective ESI-09 Concentrations in Cell Culture
| Cell Line | Concentration Range | Observed Effect | Reference |
| AsPC-1, PANC-1 (Pancreatic Cancer) | 5 - 10 µM | Inhibition of cell migration and invasion[2][4][9] | [9] |
| AsPC-1 (Pancreatic Cancer) | 1 - 10 µM | Inhibition of EPAC-mediated Akt phosphorylation[2] | [2] |
| INS-1 (Insulinoma) | 5 - 10 µM | Inhibition of EPAC2-mediated insulin (B600854) secretion[9][12] | [9] |
| Schwann Cells | 20 µM | Antagonized cAMP-induced differentiation | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Reduction in intracellular bacterial counts | [4][9] |
Experimental Protocols
Protocol 1: Determination of Optimal ESI-09 Concentration using an MTT Cell Viability Assay
This protocol helps establish the cytotoxic profile of ESI-09 in a specific cell line, which is essential for designing subsequent experiments.
Materials:
-
Cells of interest (e.g., PANC-1)
-
Complete culture medium
-
96-well plates
-
ESI-09 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)[2]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, prepare serial dilutions of ESI-09 in complete culture medium. A typical concentration range to test would be 0, 1, 2.5, 5, 10, 20, and 50 µM.[2]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different ESI-09 concentrations. Include a vehicle control with the highest equivalent concentration of DMSO.[2]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[2]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability against the log of the ESI-09 concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Western Blot for EPAC-Mediated Akt Phosphorylation
This protocol assesses the inhibitory effect of ESI-09 on a downstream target in the EPAC signaling pathway.
Materials:
-
Cells of interest (e.g., AsPC-1)
-
6-well plates
-
ESI-09 stock solution
-
EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP, also known as 007-AM)
-
Ice-cold PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (Phospho-Akt, Total Akt, loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate[2]
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling activity.[2]
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of ESI-09 (e.g., 1 µM, 10 µM) or vehicle (DMSO) for a specified time (e.g., 5-15 minutes).[2][9]
-
Stimulation: Stimulate the cells with an EPAC activator (e.g., 10 µM 007-AM) for 5-10 minutes to activate the EPAC pathway.[2]
-
Cell Lysis: Immediately wash the cells twice with ice-cold PBS and lyse them on ice using lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Perform SDS-PAGE, protein transfer to a membrane, and immunoblotting according to standard protocols.[2]
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated Akt, total Akt, and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[2]
-
Detection: Visualize the protein bands using a chemiluminescent detection system and quantify the band intensities to determine the relative levels of Akt phosphorylation.[2]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. biolog.de [biolog.de]
- 6. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. apexbt.com [apexbt.com]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. Cell Culture Troubleshooting [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
ESI-08 stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of ESI-09 in aqueous solutions. Below are troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and accurate use of ESI-09 in your research.
Frequently Asked Questions (FAQs)
Q1: What is ESI-09 and how does it work?
A1: ESI-09 is a cell-permeable small molecule that functions as a specific inhibitor of the Exchange Protein Directly Activated by cAMP (EPAC).[1] It acts as a competitive antagonist to cAMP, blocking the activation of both EPAC1 and EPAC2.[2][3] This inhibition prevents downstream signaling events, such as the activation of Rap1 and Akt.[1][3]
Q2: I observed a precipitate after diluting my ESI-09 DMSO stock solution into an aqueous buffer. What is happening?
A2: ESI-09 has very low solubility in aqueous solutions.[1][2] The precipitate you are observing is likely the compound "crashing out" of solution upon introduction to the aqueous environment. This is a common issue stemming from the hydrophobic nature of ESI-09.[1] At concentrations above 25 μM, ESI-09 is also known to form large colloidal aggregates in aqueous solutions.[4]
Q3: What is the recommended solvent for preparing a stock solution of ESI-09?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of ESI-09.[1] The compound is highly soluble in DMSO. For optimal results, use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[1][3]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A4: To minimize solvent-induced artifacts in in vitro experiments, a final DMSO concentration of 1% or less is generally recommended, though this can be cell-line dependent.[1] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Q5: How stable is ESI-09 in solution and as a solid?
A5: Stock solutions of ESI-09 in DMSO are stable for up to 3 months when stored at -20°C and up to 6 months at -80°C.[1][3] It is highly advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Working solutions in aqueous buffers should be prepared fresh for each experiment.[1] As a solid powder, ESI-09 is stable for at least 4 years when stored at -20°C.[5]
Q6: I've heard ESI-09 can act as a non-specific protein denaturant. Is this true?
A6: Yes, at high concentrations (>25 μM), ESI-09 can perturb cAMP-independent functions and decrease protein stability, suggesting it can act as a non-specific protein denaturant under these conditions.[4][6] It is crucial to use ESI-09 within its effective therapeutic window (typically below 20 μM) to ensure specific inhibition of EPAC.[6]
Data Summary Tables
Table 1: Solubility of ESI-09
| Solvent | Maximum Concentration | Reference |
| DMSO | ~100 mg/mL (~302 mM) | |
| Ethanol | ~6.62 mg/mL (~20 mM) | |
| DMF | 5 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:7) | 0.1 mg/mL | [5] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Important Considerations | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | Keep desiccated. | [5] |
| 2-8°C | Short-term | Check datasheet for specific recommendations. | ||
| Stock Solution (in DMSO) | -20°C | Up to 3 months | Aliquot into single-use vials to avoid freeze-thaw cycles. | [1] |
| -80°C | Up to 6 months | Use tightly sealed vials to prevent water absorption by DMSO. | [3][7] | |
| Aqueous Working Solution | N/A | Not Recommended | Prepare fresh immediately before each use. | [1] |
Troubleshooting Guide
Issue: Precipitate forms in my aqueous buffer after adding the ESI-09 DMSO stock.
| Troubleshooting Step | Rationale |
| 1. Decrease Final Concentration | The most common cause of precipitation is exceeding the aqueous solubility limit of ESI-09. Try lowering the final concentration in your assay.[7] |
| 2. Check DMSO Quality | DMSO is hygroscopic (absorbs moisture from the air). Water in your DMSO stock can significantly lower the solubility of ESI-09. Use fresh, anhydrous-grade DMSO.[3] |
| 3. Perform Sequential Dilution | Instead of a single large dilution, try a series of smaller, sequential dilutions. This gradual change in solvent environment can sometimes prevent the compound from precipitating.[1] |
| 4. Ensure Complete Dissolution of Stock | Before diluting, ensure your ESI-09 is fully dissolved in DMSO. If necessary, vortex or sonicate the stock solution briefly. |
| 5. Adjust Buffer pH | The solubility of ionizable compounds can be pH-dependent. While specific data for ESI-09 is limited, experimenting with different buffer pH values may improve solubility.[7] |
Visualized Guides and Workflows
Caption: ESI-09 signaling pathway inhibition.
References
ESI-08 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ESI-08, a potent and selective antagonist of Exchange Proteins Directly Activated by cAMP (EPAC).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
Issue 1: Higher than expected cell viability or lack of expected phenotype after this compound treatment.
| Possible Cause | Recommended Action |
| Suboptimal this compound Concentration | The IC50 for this compound inhibition of EPAC2 is 8.4 μM.[1][2][3][4] However, the optimal concentration for your specific cell type and experimental conditions may vary. We recommend performing a dose-response experiment to determine the effective concentration range (e.g., 1 μM to 50 μM). |
| Incorrect Vehicle Control | Ensure that the vehicle control (e.g., DMSO) is used at the same final concentration as in the this compound treated samples. High concentrations of some solvents can have cytotoxic effects. |
| Low EPAC Expression or Activity | Confirm the expression and basal activity of EPAC1 and/or EPAC2 in your experimental model. If EPAC levels or activity are low, the effect of this compound may be minimal. |
| Dominant PKA Signaling | This compound selectively inhibits EPAC without affecting Protein Kinase A (PKA) activation.[2][3][4] If the observed phenotype is primarily driven by the PKA pathway, this compound alone may not be sufficient to produce the expected outcome. Consider using a PKA inhibitor as a control. |
| Compound Instability | Ensure proper storage and handling of this compound to maintain its stability and activity. Prepare fresh dilutions for each experiment. |
Issue 2: Unexpected or off-target effects observed at higher this compound concentrations.
| Possible Cause | Recommended Action |
| Non-specific Inhibition | While this compound is a selective EPAC antagonist, high concentrations may lead to off-target effects. It is crucial to use the lowest effective concentration determined from your dose-response studies. |
| Activation of Alternative Pathways | Inhibition of the EPAC pathway may lead to compensatory activation of other signaling pathways. Consider investigating related pathways that might be influenced by EPAC inhibition. |
| Cellular Stress Response | High concentrations of any small molecule inhibitor can induce cellular stress. Monitor for markers of stress or cytotoxicity in your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of both EPAC1 and EPAC2.[1][2][4] It functions by selectively blocking the activation of EPAC induced by cyclic AMP (cAMP), without affecting the cAMP-mediated activation of Protein Kinase A (PKA).[2][3][4]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for cell-based assays is to test a range of concentrations around the reported IC50 value of 8.4 μM for EPAC2.[1][3] We recommend a concentration range of 1 µM to 25 µM for initial experiments.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in DMSO to prepare a stock solution. For storage, it is recommended to keep the stock solution at -20°C. For experimental use, dilute the stock solution in the appropriate cell culture medium.
Q4: How can I confirm that this compound is specifically inhibiting EPAC in my experiment?
A4: To confirm the specificity of this compound, you can perform several control experiments:
-
Use a PKA-specific activator and inhibitor: Demonstrate that this compound does not interfere with the PKA pathway.
-
Measure downstream EPAC signaling: Assess the phosphorylation or activation of known downstream targets of EPAC, such as Rap1.
-
Use a rescue experiment: If possible, overexpress a constitutively active form of an EPAC downstream effector to see if it rescues the phenotype caused by this compound.
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a fresh dilution of this compound from a DMSO stock solution into the appropriate cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Downstream Analysis: Following incubation, proceed with your planned downstream analysis, such as cell viability assays, western blotting, or gene expression analysis.
Signaling Pathways and Workflows
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound action.
Caption: A typical experimental workflow.
References
ESI-08 Technical Support Center: Investigating Potential Protein Denaturation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance to researchers encountering unexpected results with the EPAC inhibitor, ESI-08, and who are concerned about potential protein denaturation. While this compound is a selective inhibitor of Exchange Proteins Directly Activated by cAMP (EPAC1 and EPAC2), this guide offers troubleshooting strategies and experimental protocols to investigate whether off-target protein denaturation is occurring in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: Is this compound a known protein denaturant?
A1: Currently, there is no direct evidence in the scientific literature to suggest that this compound is a general protein denaturant. It is characterized as a potent and selective antagonist of EPAC1 and EPAC2.[1][2][3] However, some in vitro studies have suggested that at high concentrations (50-100 µM), which are significantly above the effective pharmacological concentrations (<10 µM), nonspecific effects of this compound and related compounds might be observed.[4] It is crucial to use this compound within its recommended concentration range to minimize the potential for off-target effects.
Q2: I've seen "ESI" linked to protein denaturation in publications. Is this related to the this compound compound?
A2: This is a common point of confusion. "ESI" in the context of protein denaturation often refers to Electrospray Ionization , a technique used in mass spectrometry that can induce protein unfolding under certain conditions. This is entirely unrelated to the small molecule inhibitor this compound.
Q3: What are the typical signs of protein denaturation in an experiment?
A3: Signs of protein denaturation can include:
-
Loss of protein activity or function that is not attributable to the expected mechanism of action.
-
Protein aggregation or precipitation, which may be visible as cloudiness or a pellet after centrifugation.
-
Altered migration on a non-denaturing gel electrophoresis.
-
Changes in spectroscopic properties, such as circular dichroism or intrinsic fluorescence.
Q4: What is the established mechanism of action for this compound?
A4: this compound selectively blocks the activation of EPAC1 and EPAC2 by cyclic AMP (cAMP).[1][2][3] This prevents the downstream signaling events mediated by EPAC, which are involved in various cellular processes.
Troubleshooting Guide: Is this compound Causing Unexpected Effects?
If you are observing unexpected results in your experiments with this compound, this guide provides a systematic approach to determine if protein denaturation might be a contributing factor.
Quantitative Data Summary
| Parameter | Recommended Range | Potential Issue if Deviated | Troubleshooting Action |
| This compound Concentration | 1-10 µM (in vitro) | Higher concentrations may lead to off-target effects. | Perform a dose-response curve to determine the lowest effective concentration. |
| Solvent Concentration | <0.5% (e.g., DMSO) | High solvent concentrations can cause protein denaturation or cellular stress. | Use a higher stock concentration of this compound to minimize the final solvent volume. |
| Incubation Time | Varies by experiment | Prolonged incubation could lead to compound degradation or indirect cellular effects. | Perform a time-course experiment to identify the optimal incubation period. |
| Protein Concentration | Assay-dependent | Very high protein concentrations can be more prone to aggregation. | Optimize protein concentration for your specific assay. |
Experimental Protocols
To directly assess whether this compound is causing denaturation of your protein of interest, we recommend the following biophysical and biochemical assays.
Circular Dichroism (CD) Spectroscopy
This technique is highly sensitive to changes in the secondary structure of a protein.
Objective: To determine if this compound alters the secondary structure of the target protein.
Methodology:
-
Prepare your purified protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer). A typical protein concentration is 0.1-1 mg/mL.
-
Obtain a baseline far-UV CD spectrum (e.g., 190-250 nm) of the protein alone.
-
Incubate the protein with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (e.g., DMSO) for a defined period.
-
Acquire CD spectra for each condition.
-
Analysis: Compare the spectra of the this compound-treated samples to the control. A significant change in the spectral shape or intensity indicates a change in secondary structure, which could be due to denaturation.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA measures the thermal stability of a protein. A change in the melting temperature (Tm) can indicate a direct interaction or a change in stability.
Objective: To assess if this compound affects the thermal stability of the target protein.
Methodology:
-
Prepare a solution of your purified protein in a suitable buffer.
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).[5]
-
Aliquot the protein-dye mixture into a 96-well PCR plate.
-
Add varying concentrations of this compound and a vehicle control to the wells.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
Analysis: The temperature at which the fluorescence rapidly increases is the melting temperature (Tm).[6] A significant shift in the Tm in the presence of this compound compared to the control would suggest a direct interaction that alters the protein's stability. An unexpected decrease in Tm could suggest a destabilizing, potentially denaturing, effect.
Western Blot for Protein Aggregation
This method can detect insoluble protein aggregates.
Objective: To determine if this compound induces the formation of insoluble protein aggregates in a cellular context.
Methodology:
-
Treat cells with this compound at various concentrations and for different durations, alongside a vehicle control.
-
Lyse the cells using a non-denaturing lysis buffer.
-
Centrifuge the lysates at high speed (e.g., >15,000 x g) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Carefully collect the supernatant.
-
Wash the pellet with lysis buffer and then resuspend it in a strong denaturing buffer containing SDS and reducing agents (e.g., Laemmli buffer).
-
Run both the soluble and insoluble fractions on an SDS-PAGE gel.
-
Perform a Western blot using an antibody against your protein of interest.
-
Analysis: An increase in the amount of your target protein in the insoluble fraction of this compound-treated cells compared to the control would indicate increased aggregation.
Visualizations
Caption: this compound inhibits the cAMP-mediated activation of EPAC1/2.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
ESI-08 Cytotoxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cytotoxicity assessment of ESI-08 in various cell lines.
Introduction to this compound
This compound is a selective antagonist of Exchange Proteins Directly Activated by cAMP (EPAC), specifically targeting both EPAC1 and EPAC2 isoforms. It has an IC50 of 8.4 μM for EPAC2. This compound functions by selectively inhibiting the guanine (B1146940) nucleotide exchange factor (GEF) activity of EPAC proteins, thereby blocking the activation of downstream signaling pathways mediated by Rap1 and Rap2. This inhibitory action occurs without affecting the activation of Protein Kinase A (PKA), another primary mediator of cAMP signaling.
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | Incubation Time (hours) | Assay Type | IC50 (µM) | Notes |
| e.g., A549 | e.g., Lung Carcinoma | e.g., 48 | e.g., MTT | Data to be determined | |
| e.g., MCF-7 | e.g., Breast Adenocarcinoma | e.g., 48 | e.g., MTT | Data to be determined | |
| e.g., U-87 MG | e.g., Glioblastoma | e.g., 72 | e.g., CCK-8 | Data to be determined | |
| e.g., PC-3 | e.g., Prostate Cancer | e.g., 72 | e.g., Resazurin | Data to be determined |
Experimental Protocols
A detailed protocol for assessing the cytotoxicity of this compound using a colorimetric method like the MTT or CCK-8 assay is provided below. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
This compound has limited aqueous solubility and should be dissolved in DMSO to prepare a stock solution.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 353.38 g/mol , dissolve 3.53 mg in 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (37°C for 10 minutes) or sonication can aid dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
2. Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis software.
-
-
Signaling Pathways and Experimental Workflows
EPAC Signaling Pathway Inhibited by this compound
This compound inhibits the activation of both EPAC1 and EPAC2. Upon binding of the second messenger cyclic AMP (cAMP), EPAC proteins undergo a conformational change, activating their guanine nucleotide exchange factor (GEF) domain. This leads to the activation of the small GTPases Rap1 and Rap2. Activated Rap proteins then influence a multitude of downstream signaling cascades that regulate critical cellular processes such as proliferation, differentiation, adhesion, and apoptosis. This compound blocks this entire cascade at the initial step of EPAC activation.
Caption: this compound inhibits the EPAC signaling pathway.
Experimental Workflow for this compound Cytotoxicity Assessment
The following diagram illustrates the key steps in determining the cytotoxic effects of this compound on a cell line.
Caption: Workflow for this compound cytotoxicity assessment.
Troubleshooting and FAQs
FAQs
-
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
-
A1: Based on its IC50 for EPAC2 (8.4 µM) and information on similar inhibitors, a starting concentration range of 0.1 µM to 100 µM is recommended. This wide range will help in identifying the dynamic portion of the dose-response curve for your specific cell line.
-
-
Q2: My this compound stock solution appears to have precipitated after thawing. What should I do?
-
A2: Precipitation can occur with repeated freeze-thaw cycles. It is recommended to warm the stock solution to 37°C for 10-15 minutes and vortex thoroughly to redissolve the compound. To avoid this, aliquot the stock solution into smaller, single-use volumes upon initial preparation.
-
-
Q3: I am not observing a dose-dependent cytotoxic effect. What could be the reason?
-
A3: There are several potential reasons:
-
Cell Line Insensitivity: The chosen cell line may not be sensitive to EPAC inhibition. Consider using a positive control compound known to induce cytotoxicity in that cell line.
-
Incorrect Concentration Range: The concentrations tested may be too low to induce a response or too high, leading to a plateau effect. A broader range of concentrations should be tested.
-
Short Incubation Time: The duration of this compound exposure may be insufficient to induce cell death. Try extending the incubation period (e.g., from 24h to 48h or 72h).
-
Compound Inactivity: Ensure the this compound has been stored correctly and has not degraded.
-
-
-
Q4: The results of my cytotoxicity assay are not reproducible. What are the common sources of variability?
-
A4: Inconsistent results can arise from:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting to seed the same number of cells in each well.
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or medium.
-
Inconsistent Incubation Times: Ensure that the timing for compound addition, MTT/CCK-8 addition, and plate reading is consistent across all experiments.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate liquid handling.
-
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in no-cell control wells | - Contamination of the culture medium or reagents.- The assay reagent is reacting with components in the medium. | - Use fresh, sterile medium and reagents.- Prepare a background control with medium and the assay reagent to subtract from all readings. |
| Low signal or poor dynamic range | - Cell seeding density is too low.- Incubation time with the assay reagent is too short.- The cell line has low metabolic activity. | - Optimize the cell seeding density.- Increase the incubation time with the assay reagent (e.g., from 2 to 4 hours for MTT).- Consider using a more sensitive assay, such as a resazurin-based assay or an ATP-based assay. |
| U-shaped or biphasic dose-response curve | - At high concentrations, this compound may be precipitating out of solution, interfering with absorbance readings.- Off-target effects at high concentrations. | - Visually inspect the wells for precipitation under a microscope.- Test a narrower and lower range of concentrations.- Ensure the final DMSO concentration is not causing artifacts. |
| High variability between replicate wells | - Uneven cell distribution in the wells.- Inaccurate pipetting.- Incomplete dissolution of formazan crystals. | - Ensure a single-cell suspension before seeding and mix the plate gently after seeding.- Use a multichannel pipette for adding reagents to minimize timing differences.- Ensure complete mixing after adding the solubilization solution. |
Technical Support Center: Improving the In Vivo Bioavailability of ESI-08
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with the EPAC inhibitor, ESI-08. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low or inconsistent efficacy of this compound in our animal models after oral administration. What are the potential causes?
A1: Low in vivo efficacy of this compound, despite potential high in vitro potency, is often linked to poor oral bioavailability. The primary reasons for this include:
-
Low Aqueous Solubility: this compound is a poorly water-soluble compound. For oral administration, a compound must dissolve in the gastrointestinal (GI) fluids to be absorbed into the bloodstream.
-
Poor Permeability: The compound may not efficiently cross the intestinal wall to enter systemic circulation.
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Formulation Issues: The formulation used to deliver this compound may not be optimal for its solubilization and absorption.
Q2: What are the initial steps to troubleshoot low in vivo exposure of this compound?
A2: When encountering low in vivo exposure, a systematic approach is recommended:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound batch.
-
Assess Physicochemical Properties: If not already known, determine the aqueous solubility of this compound at different pH values relevant to the GI tract (e.g., pH 1.2, 6.8), as well as its lipophilicity (LogP) and ionization constant (pKa).
-
Optimize the Formulation: Experiment with different formulation strategies to enhance the solubility and dissolution rate of this compound.
-
Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study with a few animals can provide valuable data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen formulation.
Q3: What are some suitable starting formulations for in vivo studies with this compound?
A3: Given that this compound is soluble in DMSO[1][2], a common starting point for preclinical in vivo studies is a co-solvent formulation. A widely used vehicle for poorly soluble compounds is a mixture of DMSO, PEG 400, and a surfactant like Tween 80, diluted in saline or water. The exact ratios should be optimized to ensure this compound remains in solution upon administration and is well-tolerated by the animals. For example, a formulation could consist of 5-10% DMSO, 30-40% PEG 300/400, 5% Tween 80, and the remainder as saline or PBS.
Q4: How can we assess the intestinal permeability of this compound?
A4: In vitro models are a good starting point to assess intestinal permeability. The Caco-2 cell permeability assay is a widely accepted method that uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Action(s) |
| Low or undetectable plasma concentrations of this compound after oral dosing. | - Poor aqueous solubility and dissolution in the GI tract.- Low intestinal permeability.- Rapid first-pass metabolism. | - Characterize the physicochemical properties of this compound (solubility, LogP, pKa).- Optimize the formulation to enhance solubility (e.g., co-solvents, surfactants, particle size reduction).- Conduct an in vitro permeability assay (e.g., Caco-2).- Perform an intravenous (IV) dosing study to determine absolute bioavailability and assess clearance. |
| High variability in plasma concentrations between animals. | - Inconsistent dosing due to precipitation of this compound in the formulation.- Differences in food intake among animals, affecting GI physiology. | - Ensure the formulation is a stable, homogenous solution or suspension.- Standardize the feeding schedule of the animals (e.g., fasting before dosing).- Verify the accuracy of the dosing technique (e.g., oral gavage). |
| Precipitation of this compound in the formulation upon preparation or standing. | - The concentration of this compound exceeds its solubility in the vehicle.- The vehicle is not optimized for this compound. | - Reduce the concentration of this compound in the formulation.- Screen different co-solvents and surfactants to improve solubility.- Consider preparing the formulation fresh before each use. |
| Adverse effects observed in animals after dosing (e.g., lethargy, weight loss). | - Toxicity of this compound at the administered dose.- Toxicity of the vehicle (e.g., high concentration of DMSO or other excipients). | - Conduct a dose-ranging toxicity study with this compound.- Administer the vehicle alone to a control group to assess its tolerability.- Reduce the concentration of potentially toxic excipients in the formulation. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃N₃OS | [1][2] |
| Molecular Weight | 353.48 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | 100 mg/mL | [1] |
| Aqueous Solubility | Data not available | |
| LogP | Data not available | |
| pKa | Data not available |
Representative Pharmacokinetic Parameters of this compound (To be determined experimentally)
| Parameter | Oral Administration | Intravenous Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC₀₋t (ng·h/mL) | ||
| Clearance (mL/min/kg) | ||
| Volume of Distribution (L/kg) | ||
| Half-life (t½) (h) | ||
| Oral Bioavailability (%) |
Experimental Protocols
Protocol 1: Determination of this compound Physicochemical Properties
Objective: To determine the aqueous solubility, LogP, and pKa of this compound.
A. Aqueous Solubility Determination (Shake-Flask Method)
-
Prepare a series of buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
B. LogP Determination (Shake-Flask Method) [3]
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the this compound solution to a vial containing a biphasic system of n-octanol and water (pre-saturated with each other).
-
Vortex the vial vigorously for several minutes to allow for partitioning of this compound between the two phases.
-
Centrifuge the vial to separate the n-octanol and water layers.
-
Carefully sample both the n-octanol and water layers and determine the concentration of this compound in each phase using a validated analytical method.
-
Calculate the LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
C. pKa Determination (UV-Metric Method) [3]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of buffers with a wide range of pH values (e.g., pH 2 to 12).
-
Add a small, constant amount of the this compound stock solution to each buffer.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
The pKa can be determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the appropriate Henderson-Hasselbalch equation.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.
A. Animal Model
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male or female
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water (fasting may be required before oral dosing).
B. Formulation Preparation
-
Prepare the desired formulation of this compound (e.g., in a vehicle of 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline).
-
Ensure the formulation is a clear solution or a homogenous suspension.
-
For intravenous administration, the formulation must be sterile and filtered.
C. Dosing
-
Oral Administration (PO):
-
Administer the this compound formulation to the rats via oral gavage at the desired dose (e.g., 10 mg/kg).
-
The volume should typically be between 5-10 mL/kg.
-
-
Intravenous Administration (IV):
-
Administer the sterile this compound formulation to the rats via tail vein injection at the desired dose (e.g., 1 mg/kg).
-
The injection volume should be low (e.g., 1-2 mL/kg) and administered slowly.
-
D. Blood Sampling
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via the tail vein or saphenous vein into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).
-
Process the blood samples to obtain plasma by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C).
-
Store the plasma samples at -80°C until analysis.
E. Sample Analysis
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
F. Data Analysis
-
Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key PK parameters (Cmax, Tmax, AUC, clearance, volume of distribution, half-life, and oral bioavailability).
Mandatory Visualization
Caption: Workflow for improving and assessing the in vivo bioavailability of this compound.
Caption: Simplified EPAC-Rap signaling pathway and the inhibitory action of this compound.
References
ESI-08 quality control and purity analysis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing ESI-08, a potent and selective antagonist of Exchange Protein directly Activated by cAMP (EPAC). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quality control metrics to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets both isoforms of Exchange Protein directly Activated by cAMP, EPAC1 and EPAC2.[1][2] It functions as an antagonist, completely inhibiting the activation of EPAC proteins induced by the second messenger cyclic AMP (cAMP).[1] Notably, this compound does not inhibit the cAMP-mediated activation of Protein Kinase A (PKA), making it a specific tool for studying EPAC-mediated signaling pathways.[1]
Q2: What is the potency of this compound?
A2: this compound exhibits an IC50 (half-maximal inhibitory concentration) of 8.4 µM for EPAC2.[1][2][3]
Q3: How should I store this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to three years.[3] Stock solutions in a solvent like DMSO can be stored at -80°C for up to one year.[3]
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL with the aid of ultrasonication and warming to 60°C.[4]
Quality Control and Purity Analysis
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. Below are typical quality control specifications and detailed analytical methodologies.
This compound Quality Control Specifications
This table represents typical quality control parameters for a batch of this compound.
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (HPLC) | ≥98% | HPLC-UV |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Molecular Weight | 353.48 g/mol | Mass Spectrometry |
| Solubility | ≥50 mg/mL in DMSO | Visual Inspection |
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for assessing the purity of this compound.
Objective: To determine the purity of an this compound sample by separating it from potential impurities using reverse-phase HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Experimental Protocol: Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines a general procedure for confirming the identity of this compound using electrospray ionization mass spectrometry (ESI-MS).
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol (B129727) or acetonitrile
-
Formic acid
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to approximately 10 µg/mL in a solution of 50% acetonitrile in water with 0.1% formic acid.
-
-
Mass Spectrometry Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350°C.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 100-500.
-
-
Data Analysis:
-
The expected molecular weight of this compound is 353.48. In positive ion mode, the expected protonated molecule [M+H]⁺ will have an m/z of approximately 354.49.
-
Compare the observed mass spectrum with the expected m/z value.
-
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No or weak biological effect | Compound Degradation: Improper storage or handling. | 1. Ensure this compound has been stored correctly. 2. Prepare fresh stock solutions. 3. Avoid repeated freeze-thaw cycles. |
| Low Compound Concentration: Inaccurate dilutions or loss of compound due to adsorption to plasticware. | 1. Verify calculations and pipette calibration. 2. Use low-adhesion microplates and pipette tips. | |
| Poor Solubility in Assay Medium: Precipitation of this compound in aqueous buffer. | 1. Ensure the final DMSO concentration is low (<0.5%) and consistent across all wells. 2. Consider using a formulation aid like a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20), after validating its compatibility with your assay. | |
| Cell Health or Passage Number: Cells are unhealthy or have a high passage number, leading to altered signaling responses. | 1. Check cell viability before and after treatment. 2. Use cells with a consistent and low passage number. | |
| Inconsistent results between experiments | Variability in Stock Solution: Inconsistent preparation of stock solutions. | 1. Prepare a large, single batch of stock solution for a series of experiments. 2. Aliquot and store properly. |
| Variability in Cell Culture: Differences in cell density, passage number, or growth conditions. | 1. Standardize cell seeding density and culture conditions. 2. Monitor cell health and morphology regularly. | |
| High background or off-target effects | High Compound Concentration: Using this compound at concentrations significantly above its IC50 can lead to non-specific effects. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Use the lowest effective concentration. |
| Compound Aggregation: At high concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit proteins. | 1. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. 2. Visually inspect solutions for any precipitation. | |
| Off-Target Activity: The observed effect is due to the inhibition of a protein other than EPAC. | 1. Use a structurally unrelated EPAC inhibitor to confirm the phenotype. 2. Employ genetic approaches (e.g., siRNA or CRISPR-Cas9) to knockdown EPAC and compare the phenotype to that observed with this compound. |
Visualizations
EPAC Signaling Pathway
Caption: The EPAC signaling pathway and the inhibitory action of this compound.
This compound Quality Control Workflow
Caption: A logical workflow for the quality control of this compound.
Troubleshooting Logic for Lack of Biological Effect
Caption: A step-by-step guide for troubleshooting experiments where this compound shows no effect.
References
Validation & Comparative
A Comparative Guide to EPAC Inhibitors: ESI-08 versus ESI-09
For Researchers, Scientists, and Drug Development Professionals
Exchange proteins directly activated by cAMP (EPAC) have emerged as crucial mediators of cAMP signaling, operating independently of protein kinase A (PKA). The two isoforms, EPAC1 and EPAC2, are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2, regulating a multitude of cellular processes. Their involvement in various pathologies has made them attractive therapeutic targets. This guide provides an objective comparison of two widely used EPAC inhibitors, ESI-08 and ESI-09, supported by experimental data from their primary characterization studies.
Performance Comparison at a Glance
This compound and ESI-09 are both small molecule inhibitors of EPAC proteins. While both are effective tools for studying EPAC signaling, they exhibit different potencies and have been characterized in separate studies. This guide consolidates the available data to facilitate an informed choice for researchers.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and ESI-09 based on their initial reporting publications. It is important to note that these values were determined in separate studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: Inhibitory Potency (IC50) against EPAC Isoforms
| Compound | EPAC1 IC50 (µM) | EPAC2 IC50 (µM) | Reference |
| ESI-09 | 3.2 | 1.4[1] | Almahariq et al., 2013[2] |
| This compound | 8.4 | 8.4[3] | Chen et al., 2012[4][5] |
Table 2: Selectivity Profile
| Compound | Selectivity over PKA | Reference |
| ESI-09 | >100-fold[1] | Almahariq et al., 2013[2] |
| This compound | Does not inhibit cAMP-mediated PKA activation at 25 µM[3] | Chen et al., 2012[4][5] |
Mechanism of Action
ESI-09 acts as a competitive inhibitor of cAMP binding to both EPAC1 and EPAC2.[6][7] By directly competing with the endogenous second messenger, ESI-09 prevents the conformational change required for EPAC activation and subsequent Rap1 signaling.
This compound is a selective EPAC antagonist.[3] While its precise binding mechanism is less detailed in the initial report, it effectively blocks cAMP-induced EPAC activation without affecting PKA-mediated pathways.[3]
Signaling Pathway and Inhibition
The diagram below illustrates the canonical EPAC signaling pathway and the points of inhibition by this compound and ESI-09.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the replication and validation of these findings.
ESI-09: Rap1-GDP Exchange Assay (Almahariq et al., 2013)
This assay measures the ability of EPAC to catalyze the exchange of GDP for GTP on Rap1, and the inhibition of this activity by ESI-09.
Workflow:
Protocol:
-
Reagents:
-
Purified recombinant full-length human EPAC1 or EPAC2.
-
Purified recombinant C-terminally truncated Rap1B (amino acids 1-167) pre-loaded with mant-GDP (a fluorescent GDP analog).
-
Guanosine 5'-diphosphate (GDP).
-
Cyclic AMP (cAMP).
-
ESI-09 at various concentrations.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, and 1 mM dithiothreitol.
-
-
Procedure:
-
The guanine nucleotide exchange reaction was initiated by adding a mixture of unlabeled GDP and varying concentrations of ESI-09 to a solution containing EPAC, Rap1b-mantGDP, and a fixed concentration of cAMP (e.g., 25 µM).
-
The decrease in fluorescence, corresponding to the displacement of mant-GDP by unlabeled GDP, was monitored over time using a fluorescence spectrophotometer with an excitation wavelength of 360 nm and an emission wavelength of 440 nm.
-
-
Data Analysis:
-
The initial rates of the exchange reaction were determined from the linear phase of the fluorescence decay curve.
-
The IC50 value for ESI-09 was calculated by plotting the percentage of inhibition of the initial reaction rate against the logarithm of the ESI-09 concentration and fitting the data to a dose-response curve.
-
This compound: 8-NBD-cAMP Displacement Assay (Chen et al., 2012)
This assay measures the ability of this compound to compete with a fluorescent cAMP analog (8-NBD-cAMP) for binding to the EPAC2 protein.
Workflow:
Protocol:
-
Reagents:
-
Purified recombinant full-length human EPAC2.
-
8-NBD-cAMP (a fluorescent cAMP analog).
-
This compound and its analogs at various concentrations.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1 mg/ml BSA, 1 mM DTT.
-
-
Procedure:
-
Purified EPAC2 protein was incubated with 8-NBD-cAMP in the assay buffer.
-
Varying concentrations of this compound or unlabeled cAMP (as a positive control) were added to the wells of a microplate.
-
The mixture was incubated at room temperature to allow for competitive binding.
-
The fluorescence intensity was measured using a microplate reader with excitation and emission wavelengths appropriate for 8-NBD-cAMP (e.g., 470 nm excitation/540 nm emission). The displacement of 8-NBD-cAMP by this compound results in a decrease in fluorescence.
-
-
Data Analysis:
-
The percentage of displacement of 8-NBD-cAMP was calculated for each concentration of this compound.
-
The apparent IC50 value was determined by plotting the percentage of displacement against the logarithm of the this compound concentration.
-
Conclusion
Both this compound and ESI-09 are valuable pharmacological tools for investigating the roles of EPAC proteins in cellular signaling. ESI-09 has been more extensively characterized as a competitive inhibitor with slightly higher potency for EPAC2 over EPAC1. This compound is a pan-EPAC inhibitor with a lower reported potency. The choice between these inhibitors will depend on the specific research question, the required potency, and the experimental system. Researchers should carefully consider the available data and the distinct characteristics of each compound when designing their experiments. The provided protocols offer a starting point for in-house validation and comparative studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as potent antagonists targeting exchange proteins directly activated by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as Potent Antagonists Targeting Exchange Proteins Directly Activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Landscape of EPAC Inhibition: A Comparative Guide to Alternatives for ESI-09
For researchers in cellular signaling, drug discovery, and related biomedical fields, the selective modulation of Exchange Protein Directly Activated by cAMP (EPAC) offers a promising avenue for therapeutic intervention in a host of diseases. While ESI-09 has been a widely utilized pan-EPAC inhibitor, a growing number of alternative small molecules present distinct advantages in terms of isoform selectivity, mechanism of action, and potency. This guide provides a comprehensive comparison of key EPAC inhibitors, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of EPAC Inhibitors
The landscape of EPAC inhibitors has evolved beyond the foundational ESI-09, offering researchers a toolkit of molecules with varied characteristics. The following tables summarize the quantitative data for a selection of prominent EPAC inhibitors, comparing their potency against EPAC1 and EPAC2, their mechanism of action, and their selectivity over the other major cAMP effector, Protein Kinase A (PKA).
| Inhibitor | EPAC1 IC50 (µM) | EPAC2 IC50 (µM) | Mechanism of Action | Selectivity over PKA |
| ESI-09 | 3.2 | 1.4 | Competitive | >100-fold |
| (R)-CE3F4 | 4.2 | 44 | Uncompetitive | High (not explicitly quantified in all studies) |
| ESI-05 | Ineffective | 0.43 | Competitive | High (selective for EPAC2) |
| AM-001 | 47.8 (EC50) | Ineffective | Allosteric (Non-competitive) | High (selective for EPAC1) |
| HJC-0350 | Ineffective | 0.3 | Not explicitly stated | High (selective for EPAC2) |
| HJC0197 | Potent inhibitor | 5.9 | Not explicitly stated | Does not inhibit PKA activation |
In-Depth Look at ESI-09 Alternatives
For researchers requiring isoform-specific inhibition, several alternatives to the pan-inhibitor ESI-09 are available:
-
EPAC1-Selective Inhibition:
-
(R)-CE3F4 stands out as a preferential inhibitor of EPAC1.[1][2] Its uncompetitive mechanism of action, binding to the cAMP-EPAC1 complex, offers a distinct pharmacological profile compared to the competitive nature of ESI-09.[3]
-
AM-001 provides another avenue for selective EPAC1 inhibition through a non-competitive, allosteric mechanism. It has been shown to be effective in cellular models and in vivo studies of cardiac stress.[4][5][6]
-
-
EPAC2-Selective Inhibition:
-
ESI-05 is a highly selective inhibitor of EPAC2, showing no significant activity against EPAC1.[1][7][8][9][10] This makes it an invaluable tool for dissecting the specific roles of the EPAC2 isoform.
-
HJC-0350 is another potent and selective inhibitor of EPAC2, with a reported IC50 of 0.3 µM.[11][12]
-
-
Dual EPAC1/2 Inhibition with Alternative Scaffolds:
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the canonical EPAC signaling pathway and the distinct mechanisms by which these inhibitors exert their effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Guided Design of Selective Epac1 and Epac2 Agonists | PLOS Biology [journals.plos.org]
- 3. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-Domain Fluorescence Lifetime Imaging of cAMP Levels with EPAC-Based FRET Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. portlandpress.com [portlandpress.com]
- 10. interpriseusa.com [interpriseusa.com]
- 11. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
- 12. A pull-down procedure for the identification of unknown GEFs for small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Validating ESI-09: A Head-to-Head Comparison with Genetic Knockouts of EPAC
For Researchers, Scientists, and Drug Development Professionals
The small molecule inhibitor ESI-09 is a valuable tool for probing the function of the Exchange protein directly activated by cAMP (EPAC). As a competitive inhibitor of both EPAC1 and EPAC2, ESI-09 blocks the cAMP-induced activation of the small GTPase Rap1, a key downstream effector in numerous cellular processes.[1] However, robust validation of pharmacological inhibitors is paramount. This guide provides a direct comparison of the effects of ESI-09 with the gold standard for target validation: genetic knockout of EPAC.
At a Glance: Pharmacological Inhibition vs. Genetic Knockout
This guide presents data from studies investigating the role of EPAC in inflammatory pain and insulin (B600854) secretion, two well-established EPAC-regulated physiological processes. The following table summarizes the quantitative effects of ESI-09 and EPAC knockout in these contexts.
| Biological Process | Experimental Model | Measurement | Effect of ESI-09 (in Wild-Type Model) | Effect of EPAC Knockout | Reference |
| Inflammatory Pain | Mouse model of inflammatory pain (Complete Freund's Adjuvant) | Mechanical Hyperalgesia (Paw withdrawal threshold in grams) | Reversal of hyperalgesia (Increased paw withdrawal threshold) | Protection from hyperalgesia (Higher paw withdrawal threshold compared to wild-type with inflammation) | [2][3] |
| Rap1 Activation (in Dorsal Root Ganglia) | Not directly measured, but expected to decrease | No increase in Rap1-GTP levels after inflammatory stimulus | [2] | ||
| Insulin Secretion | INS-1 (rat insulinoma) cell line | EPAC-agonist-stimulated insulin secretion | Dose-dependent inhibition | Not Applicable | [4] |
| EPAC2 Knockout Mice | cAMP-potentiated glucose-stimulated insulin secretion (First Phase) | Not directly measured in this model | Markedly reduced | [5][6] |
Delving Deeper: Side-by-Side Analysis
Inflammatory Pain: ESI-09 Recapitulates the EPAC1 Knockout Phenotype
In a model of chronic inflammatory pain, genetic deletion of EPAC1 provides significant protection against mechanical hyperalgesia.[2] Similarly, administration of the EPAC inhibitor ESI-09 to wild-type mice with established inflammation reverses this hyperalgesia, demonstrating that pharmacological inhibition of EPAC can phenocopy the genetic knockout.[2][3]
Furthermore, the underlying molecular mechanism is consistent. Following an inflammatory stimulus, wild-type mice show a significant increase in the active, GTP-bound form of Rap1 in the dorsal root ganglia. In stark contrast, EPAC1 knockout mice do not exhibit this increase in Rap1 activation, confirming that EPAC1 is the upstream activator in this context.[2]
Insulin Secretion: A Tale of Two Models
The role of EPAC2 in insulin secretion is well-documented. In pancreatic beta cells, the EPAC2-Rap1 signaling pathway is crucial for cAMP-potentiated, glucose-stimulated insulin secretion.[5][6] Studies using the rat insulinoma cell line INS-1 show that ESI-09 effectively inhibits insulin secretion stimulated by an EPAC-specific cAMP analog in a dose-dependent manner.[4]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate the EPAC signaling pathway and a typical workflow for validating an inhibitor with a genetic knockout.
References
- 1. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-reactivity of ESI-09 with Other Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction to ESI-09: A Specific Inhibitor of EPAC Signaling
ESI-09 is a novel, non-cyclic nucleotide antagonist of the Exchange protein directly activated by cAMP (EPAC) isoforms 1 and 2. It functions as a competitive inhibitor, binding to the cyclic nucleotide-binding domain of EPAC proteins and preventing the conformational change induced by the second messenger cyclic AMP (cAMP). This action blocks the guanine (B1146940) nucleotide exchange factor (GEF) activity of EPAC, thereby inhibiting the activation of the downstream small G protein, Rap1.[1][2] ESI-09 has demonstrated potent and selective inhibition of EPAC-mediated cellular processes, making it a valuable tool for dissecting the physiological and pathological roles of the EPAC signaling pathway.
The EPAC Signaling Pathway and ESI-09's Mechanism of Action
The EPAC protein family, consisting of EPAC1 and EPAC2, represents a crucial signaling pathway downstream of cAMP, operating in parallel to the well-known Protein Kinase A (PKA) pathway. Upon binding of cAMP, EPAC proteins undergo a conformational change that activates their GEF function, leading to the activation of the small GTPases Rap1 and Rap2. Activated Rap GTPases, in turn, modulate a variety of cellular functions, including cell adhesion, proliferation, differentiation, and insulin (B600854) secretion.[1] ESI-09 directly interferes with this process by competitively inhibiting cAMP binding to EPAC, thus keeping Rap1 in its inactive, GDP-bound state.[1]
References
A Comparative Analysis of ESI-08 and Other EPAC Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a specific and potent inhibitor is critical for dissecting the roles of the Exchange Proteins Directly Activated by cAMP (EPAC) in cellular signaling. This guide provides a comprehensive comparison of ESI-08 with other notable EPAC antagonists, including ESI-09, CE3F4, and HJC0197, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Introduction to EPAC and its Antagonists
Exchange Proteins Directly Activated by cAMP (EPAC) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. As key intracellular receptors for the second messenger cyclic AMP (cAMP), EPAC proteins are implicated in a wide array of physiological and pathophysiological processes, making them attractive therapeutic targets. The development of small molecule antagonists of EPAC has provided invaluable tools to probe its functions and to explore its therapeutic potential. This guide focuses on a comparative analysis of this compound and other widely used EPAC inhibitors.
Quantitative Comparison of EPAC Antagonists
The inhibitory potency of this compound and its alternatives against the two EPAC isoforms, EPAC1 and EPAC2, is a crucial factor for experimental design. The following table summarizes their half-maximal inhibitory concentrations (IC50) and mechanisms of action.
| Compound | Target(s) | IC50 (EPAC1) | IC50 (EPAC2) | Mechanism of Action | Key Features |
| This compound | EPAC1 and EPAC2 | Not explicitly reported, but inhibits both | 8.4 µM[1][2][3][4] | Competitive (inferred from structural similarity to other ESIs) | Pan-EPAC inhibitor, selective over PKA. |
| ESI-09 | EPAC1 and EPAC2 | 3.2 µM[5] | 1.4 µM[5][6] | Competitive with cAMP[7] | Pan-EPAC inhibitor with slight preference for EPAC2; >100-fold selectivity over PKA.[5] |
| (R)-CE3F4 | Preferentially EPAC1 | 5.8 µM | ~58 µM (10-fold less potent) | Uncompetitive with respect to cAMP | The (R)-enantiomer is significantly more potent and selective for EPAC1 than the racemic mixture. |
| HJC0197 | EPAC1 and EPAC2 | Not explicitly reported, but inhibits both | 5.9 µM[2][8][9][10] | Competitive (inferred from structural similarity to other pyrimidine-based inhibitors) | Pan-EPAC inhibitor, selective over PKA.[8][10] |
Signaling Pathway and Inhibition Mechanisms
The canonical EPAC signaling pathway involves the activation of Rap1. The binding of cAMP to the regulatory domain of EPAC induces a conformational change, exposing its catalytic domain and enabling it to function as a GEF for Rap1, promoting the exchange of GDP for GTP. Activated, GTP-bound Rap1 then engages downstream effectors to elicit various cellular responses.
Experimental Protocols
Reproducible and reliable data are paramount in research. Below are detailed methodologies for key assays used to characterize EPAC antagonists.
Guanine Nucleotide Exchange Factor (GEF) Assay
This assay directly measures the ability of EPAC to catalyze the exchange of GDP for GTP on Rap1.
Principle: Recombinant Rap1 is pre-loaded with a fluorescent GDP analog, such as 2’/3’-O-(N-Methylanthraniloyl)guanosine 5'-diphosphate (mant-GDP). The fluorescence of mant-GDP is significantly higher when bound to Rap1 in a hydrophobic environment compared to when it is free in the aqueous buffer. Upon the addition of a GEF (EPAC) and a vast excess of non-fluorescent GTP, the GEF activity is monitored by the decrease in fluorescence as mant-GDP is displaced from Rap1.
Materials:
-
Purified recombinant EPAC1 or EPAC2
-
Purified recombinant Rap1b (truncated, e.g., amino acids 1-167)
-
mant-GDP
-
GTP
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl2, 1 mM DTT
-
EPAC Antagonists (this compound and others) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Fluorescence plate reader
Procedure:
-
Loading of Rap1 with mant-GDP:
-
Incubate Rap1b with a 5-fold molar excess of mant-GDP in a low-magnesium loading buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM EDTA, 1 mM DTT) for 1 hour at room temperature in the dark.
-
Stop the loading reaction by adding MgCl2 to a final concentration of 10 mM.
-
Remove excess, unbound mant-GDP using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
-
Assay Setup:
-
In a 384-well plate, add the assay buffer.
-
Add the EPAC antagonists at various concentrations or the vehicle control (DMSO).
-
Add purified EPAC1 or EPAC2 to a final concentration of approximately 100 nM.
-
Add the mant-GDP-loaded Rap1b to a final concentration of approximately 200 nM.
-
Add cAMP to all wells (except the negative control) to a final concentration that elicits a sub-maximal response (e.g., 10-25 µM).
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial rate of fluorescence decay for each condition.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
FRET-based cAMP Competition Assay
This assay determines the ability of a compound to compete with a fluorescent cAMP analog for binding to EPAC.
Principle: This assay utilizes a fluorescently labeled cAMP analog, such as 8-NBD-cAMP, which exhibits low fluorescence in an aqueous solution but becomes highly fluorescent upon binding to the hydrophobic cyclic nucleotide-binding domain of EPAC. Unlabeled compounds that bind to this site will displace 8-NBD-cAMP, leading to a decrease in fluorescence.
Materials:
-
Purified recombinant EPAC1 or EPAC2
-
8-NBD-cAMP (8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio)adenosine-3',5'-cyclic monophosphate)
-
cAMP (for positive control)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100
-
EPAC Antagonists (this compound and others) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Fluorescence plate reader
Procedure:
-
Assay Setup:
-
In a 384-well plate, add the assay buffer.
-
Add the EPAC antagonists at various concentrations or the vehicle control (DMSO).
-
Add purified EPAC1 or EPAC2 to a final concentration of approximately 50-100 nM.
-
Add 8-NBD-cAMP to a final concentration of approximately 50-100 nM.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes in the dark to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 8-NBD-cAMP binding for each antagonist concentration relative to the controls (no inhibitor and a saturating concentration of unlabeled cAMP).
-
Plot the percentage of inhibition against the antagonist concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[14][15]
-
Experimental Workflow Visualization
A typical workflow for the screening and characterization of EPAC antagonists is outlined below.
Conclusion
This compound is a valuable pan-inhibitor of EPAC1 and EPAC2, demonstrating good selectivity over PKA. When compared to other antagonists, it shares a similar profile with HJC0197 and ESI-09 as a competitive, non-isoform-selective inhibitor. In contrast, (R)-CE3F4 offers a distinct advantage for studies requiring the specific inhibition of EPAC1 due to its uncompetitive mechanism and isoform preference. The choice of antagonist will ultimately depend on the specific research question and the experimental context. The detailed protocols and comparative data provided in this guide aim to facilitate informed decision-making and the generation of robust and reproducible results in the study of EPAC signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. interpriseusa.com [interpriseusa.com]
- 10. apexbt.com [apexbt.com]
- 11. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. FRET-based binding assay between a fluorescent cAMP analogue and a cyclic nucleotide-binding domain tagged with a CFP - PubMed [pubmed.ncbi.nlm.nih.gov]
ESI-08 vs. PKA Inhibitors: A Comparative Guide for cAMP Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
The cyclic AMP (cAMP) signaling pathway is a ubiquitous and critical regulator of numerous cellular processes. Dissecting the specific roles of the two major downstream effectors of cAMP—Exchange protein directly activated by cAMP (Epac) and Protein Kinase A (PKA)—is essential for understanding its multifaceted functions and for the development of targeted therapeutics. This guide provides an objective comparison of ESI-08, an Epac antagonist, and common PKA inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of cAMP pathway studies.
The cAMP Signaling Pathway: A Tale of Two Effectors
Upon stimulation of G-protein coupled receptors (GPCRs), adenylyl cyclase is activated, leading to the production of intracellular cAMP. This second messenger then activates its primary downstream targets: PKA and Epac. PKA, a serine/threonine kinase, phosphorylates a wide range of substrates to regulate metabolism, gene transcription, and cell growth. Epac proteins (Epac1 and Epac2) act as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, influencing processes such as cell adhesion, secretion, and differentiation. The distinct and sometimes overlapping functions of PKA and Epac necessitate the use of specific inhibitors to elucidate their individual contributions to cAMP-mediated events.
Head-to-Head Comparison: this compound vs. PKA Inhibitors
| Feature | This compound | PKA Inhibitors (e.g., H-89, KT5720) |
| Primary Target | Exchange protein directly activated by cAMP (Epac1 and Epac2) | Catalytic subunit of Protein Kinase A (PKA) |
| Mechanism of Action | Antagonist that prevents cAMP-induced conformational change and activation of Epac. | ATP-competitive inhibitors that bind to the active site of the PKA catalytic subunit, preventing substrate phosphorylation. |
| Selectivity | Selective for Epac; does not inhibit PKA activation. | Varying selectivity profiles. H-89 can inhibit other kinases at higher concentrations. KT5720 also shows some off-target effects. |
| Primary Downstream Effect | Inhibition of Rap1 and Rap2 activation. | Inhibition of the phosphorylation of PKA substrates, such as CREB. |
| Typical Use in Research | To specifically investigate the role of the Epac-Rap signaling axis in cAMP-mediated cellular processes. | To investigate the role of PKA-dependent phosphorylation in cAMP signaling. |
Quantitative Data Summary
The following tables summarize the inhibitory potency and known off-target effects of this compound and common PKA inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as ATP concentration for PKA inhibitors.
Table 1: Inhibitor Potency
| Inhibitor | Target | IC50 / Ki | Reference |
| This compound | Epac1/Epac2 | IC50: ~5-10 µM | [1] |
| H-89 | PKA | IC50: 48 nM | [2] |
| KT5720 | PKA | Ki: 60 nM | [3] |
| Rp-cAMPS | PKA | Ki: 12.5 µM (Type I), 4.5 µM (Type II) |
Table 2: Known Off-Target Effects
| Inhibitor | Known Off-Target Kinases | Reference |
| This compound | Minimal off-target effects on PKA reported. | [4] |
| H-89 | MSK1, ROCK2, S6K1, PKBα, AMPK, and others at higher concentrations. | [3] |
| KT5720 | PKG, PKC (at higher concentrations). | [3] |
Experimental Protocols
To effectively dissect the cAMP pathway using these inhibitors, specific assays are required to measure the activity of Epac and PKA downstream targets. Below are detailed protocols for key experiments.
Experimental Protocol 1: Rap1 Activation Assay (Epac Activity)
This protocol is used to measure the levels of active, GTP-bound Rap1, a direct downstream target of Epac.
Materials:
-
Cells of interest
-
This compound and/or PKA inhibitor (e.g., H-89)
-
cAMP-stimulating agent (e.g., Forskolin, isoproterenol)
-
Rap1 Activation Assay Kit (containing Rap1-GTP pull-down resin)
-
Lysis buffer (provided in the kit or custom)
-
Primary antibody against Rap1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-incubate cells with this compound, a PKA inhibitor, or vehicle control for the desired time and concentration. Stimulate cells with a cAMP-elevating agent for the appropriate duration.
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Pull-down of Active Rap1: Incubate equal amounts of protein lysate with the Rap1-GTP binding resin (e.g., RalGDS-RBD agarose (B213101) beads) for 1 hour at 4°C with gentle rocking.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against Rap1. Detect with an HRP-conjugated secondary antibody and a chemiluminescence substrate.
-
Analysis: Quantify the band intensity of the active Rap1 in the pull-down fraction and normalize to the total Rap1 in the input lysates.
Experimental Protocol 2: Western Blot for Phospho-CREB (PKA Activity)
This protocol measures the phosphorylation of CREB at Serine 133, a well-established downstream target of PKA.
Materials:
-
Cells of interest
-
This compound and/or PKA inhibitor (e.g., H-89)
-
cAMP-stimulating agent (e.g., Forskolin)
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibody against phospho-CREB (Ser133)
-
Primary antibody against total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as in the Rap1 activation assay.
-
Cell Lysis: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total CREB.
-
-
Analysis: Quantify the band intensity of phospho-CREB and normalize it to the total CREB band intensity.
Experimental Workflow for Dissecting cAMP Pathways
The following diagram illustrates a logical workflow for using this compound and PKA inhibitors to dissect the cAMP signaling pathway.
Conclusion
The selective use of this compound and PKA inhibitors is a powerful strategy for elucidating the distinct roles of the Epac and PKA branches of the cAMP signaling pathway. This compound provides a means to specifically probe Epac-mediated functions without directly affecting PKA. Conversely, a range of PKA inhibitors allows for the investigation of PKA-dependent phosphorylation events. When using these tools, it is crucial to consider their respective potencies and potential off-target effects. By employing the detailed experimental protocols and the logical workflow outlined in this guide, researchers can confidently dissect the complexities of cAMP signaling and gain deeper insights into its role in health and disease.
References
- 1. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase A inhibitor proteins (PKIs) divert GPCR-Gαs-cAMP signaling toward EPAC and ERK activation and are involved in tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dot | Graphviz [graphviz.org]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of EPAC Inhibitors: ESI-08 vs. ESI-07
A comprehensive guide for researchers in drug development and cellular signaling, this document provides a detailed comparative analysis of two prominent EPAC inhibitors, ESI-08 and ESI-07. This guide synthesizes key experimental data on their potency and selectivity, outlines detailed protocols for relevant assays, and visualizes critical pathways and workflows.
Exchange proteins directly activated by cAMP (EPAC) have emerged as significant targets in various signaling pathways, distinct from the well-known protein kinase A (PKA) pathway. The development of specific inhibitors for EPAC proteins is crucial for dissecting their roles in cellular processes and for therapeutic intervention. This guide focuses on a head-to-head comparison of this compound, a pan-EPAC inhibitor, and ESI-07, an isoform-specific inhibitor, providing researchers with the necessary information to select the appropriate tool for their studies.
Performance and Specificity: A Quantitative Look
This compound and ESI-07 exhibit distinct profiles in their ability to inhibit the two major isoforms of EPAC, EPAC1 and EPAC2. This difference in selectivity is a critical factor for researchers when choosing an inhibitor for a specific biological question.
| Compound | Target(s) | IC50 (EPAC1) | IC50 (EPAC2) | Selectivity | Key Characteristics |
| This compound | EPAC1 and EPAC2 | 8.4 µM[1][2] | 8.4 µM[1][2] | Pan-EPAC Inhibitor | Inhibits both EPAC1 and EPAC2 with similar potency. Does not inhibit PKA activation.[1] |
| ESI-07 | EPAC2 | Ineffective | 0.7 ± 0.1 µM[3] | EPAC2-Specific | Highly selective for EPAC2, with no significant inhibition of EPAC1 at concentrations up to 100 µM.[4] Binds to an allosteric site at the interface of the two cAMP binding domains of EPAC2.[3][5] |
Table 1: Quantitative Comparison of this compound and ESI-07. The table summarizes the half-maximal inhibitory concentrations (IC50) and selectivity of this compound and ESI-07 against EPAC1 and EPAC2.
Mechanism of Action: Visualizing the EPAC Signaling Pathway
The canonical EPAC signaling pathway involves the activation of the small GTPase Rap1. Understanding this pathway is essential for interpreting the effects of EPAC inhibitors.
Experimental Protocols
To aid in the practical application of these inhibitors, detailed methodologies for key experiments are provided below.
Rap1-GTP Pull-Down Assay
This assay is used to measure the activation state of Rap1, a direct downstream target of EPAC.
Objective: To determine the levels of active, GTP-bound Rap1 in cell lysates following treatment with EPAC activators and/or inhibitors.
Methodology Workflow:
Detailed Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with compounds of interest (e.g., EPAC activator with or without this compound or ESI-07).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 200 mM NaCl, 2.5 mM MgCl2, 1% (v/v) Triton X-100, 10% glycerol) supplemented with protease inhibitors.[6]
-
Clarify the lysate by centrifugation.
-
-
Affinity Precipitation of Active Rap1:
-
Incubate the cell lysate with a fusion protein of Glutathione S-transferase (GST) and the Rap1-binding domain (RBD) of RalGDS, which is immobilized on glutathione-agarose beads. This specifically pulls down GTP-bound Rap1.[6]
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads three to four times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted samples by Western blotting using a Rap1-specific antibody to detect the amount of activated Rap1.
-
A sample of the total cell lysate should also be run to determine the total Rap1 levels.
-
FRET-Based Assay for EPAC Activation in Living Cells
Förster Resonance Energy Transfer (FRET)-based biosensors allow for the real-time monitoring of EPAC activation in living cells.
Objective: To dynamically measure the conformational changes in an EPAC-based FRET biosensor upon cAMP binding and its inhibition by ESI compounds.
Methodology Workflow:
Detailed Protocol:
-
Cell Preparation:
-
Plate cells suitable for transfection and live-cell imaging.
-
Transfect the cells with a plasmid encoding an EPAC-based FRET biosensor (e.g., a construct with a donor and acceptor fluorophore flanking the cAMP-binding domain of EPAC).
-
-
Compound Treatment:
-
After allowing for biosensor expression, replace the culture medium with an appropriate imaging buffer.
-
Acquire a baseline FRET signal.
-
Add the EPAC activator (e.g., forskolin to stimulate endogenous cAMP production or a cell-permeable cAMP analog) and monitor the change in FRET ratio.
-
For inhibitor studies, pre-incubate the cells with this compound or ESI-07 before adding the activator.
-
-
Image Acquisition and Analysis:
-
Use a fluorescence microscope or plate reader capable of FRET measurements.
-
Excite the donor fluorophore and measure the emission intensity of both the donor and acceptor fluorophores.
-
The FRET ratio (acceptor emission / donor emission) is calculated. An increase or decrease in this ratio (depending on the biosensor design) indicates EPAC activation.
-
The inhibitory effect of ESI compounds is determined by the reduction in the FRET change induced by the activator.
-
Deuterium (B1214612) Exchange Mass Spectrometry (DXMS)
DXMS is a powerful technique to study protein conformational dynamics and map inhibitor binding sites.
Objective: To identify changes in the solvent accessibility of EPAC's backbone amide hydrogens upon binding of an inhibitor, thereby revealing the binding site and allosteric effects.
Methodology Workflow:
Detailed Protocol:
-
Deuterium Labeling:
-
Incubate purified EPAC protein in a deuterated buffer (D2O) for various time points, both in the presence and absence of the inhibitor (ESI-07 or this compound).
-
-
Quenching:
-
Stop the exchange reaction by rapidly lowering the pH (to ~2.5) and temperature (to ~0°C). This is typically done by adding a pre-chilled quench buffer.[7]
-
-
Proteolysis:
-
Immediately digest the quenched protein into peptides using an acid-stable protease, such as pepsin, at a low temperature to minimize back-exchange.[7]
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase liquid chromatography (LC) at a low temperature.
-
Analyze the peptides by mass spectrometry (MS) to determine the mass increase due to deuterium incorporation for each peptide.
-
-
Data Analysis:
-
Compare the deuterium uptake of each peptide from the inhibitor-bound EPAC with that of the unbound EPAC.
-
Regions of the protein that show reduced deuterium uptake in the presence of the inhibitor are indicative of either direct binding or an allosteric conformational change that makes the region less solvent-accessible. This was the method used to identify the allosteric binding site of ESI-07 on EPAC2.[3]
-
Conclusion
The choice between this compound and ESI-07 fundamentally depends on the research question. This compound serves as a valuable tool for investigating the general roles of EPAC signaling, where inhibiting both isoforms is desired. In contrast, ESI-07 is an indispensable tool for dissecting the specific functions of EPAC2, allowing for the differentiation of isoform-specific effects. The experimental protocols provided herein offer a practical guide for researchers to effectively utilize these inhibitors in their studies of cAMP-mediated signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | cAMP | TargetMol [targetmol.com]
- 3. Isoform-specific antagonists of exchange proteins directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The future of EPAC-targeted therapies: agonism versus antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Intracellular cAMP Sensor Epac2 Activation: cAMP-INDUCED CONFORMATIONAL CHANGES IDENTIFIED BY AMIDE HYDROGEN/DEUTERIUM EXCHANGE MASS SPECTROMETRY (DXMS) - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of ESI-08: A-Data-Driven Guide to Combination Studies
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective therapeutic strategies in cancer research and other fields, the exploration of synergistic interactions between investigational compounds is paramount. This guide focuses on ESI-08, a selective antagonist of Exchange Proteins Directly Activated by cAMP (EPAC1 and EPAC2), and provides a framework for identifying and validating potential synergistic partners. While direct published data on the synergistic effects of this compound with other research compounds is currently limited, this document outlines a comprehensive approach for researchers to uncover and quantify such interactions.
Understanding this compound and the Rationale for Combination Therapy
This compound is a valuable research tool for elucidating the roles of EPAC proteins in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Given that the cAMP-EPAC signaling pathway often intersects with other critical cellular pathways, there is a strong rationale for exploring this compound in combination with other targeted agents. Synergistic interactions can lead to enhanced efficacy, reduced dosages, and potentially overcoming resistance mechanisms.
Potential research compounds for synergistic studies with this compound could include inhibitors of pathways that are either parallel to or downstream of EPAC signaling. For instance, combining this compound with inhibitors of the PI3K/Akt/mTOR or MAPK/ERK pathways could prove to be a fruitful area of investigation.
Hypothetical Experimental Design for Assessing Synergy
To rigorously assess the synergistic potential of this compound with a partner compound, a systematic experimental workflow is essential. The following protocols are adapted from established methodologies in combination studies.
Experimental Workflow
Caption: Experimental workflow for identifying and characterizing synergistic interactions of this compound.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the partner compound individually and to assess the effect of the combination on cell proliferation.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound, the partner compound, or a combination of both for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Combination Index (CI) Calculation
-
Objective: To quantitatively determine the nature of the interaction between this compound and the partner compound (synergism, additivity, or antagonism).
-
Methodology: The Chou-Talalay method is a widely accepted method for calculating the Combination Index (CI).
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Software: CompuSyn software is commonly used for these calculations based on the dose-effect data obtained from the cell viability assays.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To determine if the synergistic effect is due to an increase in apoptosis.
-
Procedure:
-
Treat cells with this compound, the partner compound, or the combination at synergistic concentrations for 24-48 hours.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Presentation for Comparative Analysis
Clear and concise presentation of quantitative data is crucial for interpreting the results of combination studies.
Table 1: Single-Agent IC50 Values
| Cell Line | Compound | IC50 (µM) |
| Cell Line A | This compound | Value |
| Cell Line A | Compound X | Value |
| Cell Line B | This compound | Value |
| Cell Line B | Compound X | Value |
Table 2: Combination Index (CI) Values for this compound and Compound X
| Cell Line | Fraction Affected (Fa) | CI Value | Interaction |
| Cell Line A | 0.50 | Value | Synergistic/Additive/Antagonistic |
| Cell Line A | 0.75 | Value | Synergistic/Additive/Antagonistic |
| Cell Line B | 0.50 | Value | Synergistic/Additive/Antagonistic |
| Cell Line B | 0.75 | Value | Synergistic/Additive/Antagonistic |
Visualizing the Underlying Mechanisms
Diagrams of signaling pathways can help to conceptualize the potential points of synergistic interaction.
Hypothetical Signaling Pathway
Caption: Potential intersection of the EPAC pathway with the PI3K/Akt signaling cascade.
Conclusion
While specific synergistic partners for this compound are yet to be extensively documented in published literature, the framework provided in this guide offers a robust starting point for researchers. By systematically applying these methodologies, the scientific community can effectively screen for and validate novel combination therapies involving this compound, potentially unlocking new therapeutic avenues for a variety of diseases. The key to success lies in a rational selection of combination partners and a rigorous, data-driven approach to experimental validation.
References
Safety Operating Guide
Navigating the Safe Disposal of ESI-08: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. ESI-08, a potent and selective antagonist of Exchange protein activated by cAMP (EPAC), requires meticulous handling and disposal due to its bioactive nature. This guide furnishes essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Understanding this compound: Chemical and Safety Profile
Quantitative Data Summary
| Property | Data |
| Molecular Formula | C20H23N3OS |
| Molecular Weight | 353.48 g/mol [2] |
| IC50 | 8.4 µM for EPAC1 and EPAC2[1] |
| Solubility | DMSO: 50 mg/mL (141.45 mM)[2] |
| Appearance | Not specified (general small molecules are often powders) |
| Storage | Not specified (general small molecules are often stored at -20°C) |
Step-by-Step Disposal Procedure for this compound
The following procedures are based on standard laboratory practices for chemical waste disposal. Always prioritize your institution's specific protocols and consult with your EHS officer.
Solid this compound Waste
Solid this compound waste includes the pure compound, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Segregation: Do not mix solid this compound waste with regular trash or biohazardous waste.
-
Containment: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and any other information required by your institution.
-
Storage: Store the sealed container in a designated, secure area away from incompatible materials until pickup.
-
Disposal: Arrange for disposal through your institution's certified hazardous waste management vendor.
This compound Solutions (e.g., in DMSO)
Liquid waste containing this compound requires careful handling to prevent environmental contamination.
-
Segregation: Do not pour this compound solutions down the drain.[3] Organic solvents and dissolved chemicals can harm aquatic ecosystems and interfere with wastewater treatment processes.[3]
-
Containment: Collect liquid waste in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) bottle for DMSO solutions).[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all contents, for example, "this compound in DMSO".[3]
-
Storage: Store the sealed container in a secondary containment bin in a designated, secure area.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, as coordinated by your institution's EHS department.
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the recommended protocol is to follow the general guidelines for chemical waste disposal as outlined by your institution's EHS department. The procedures described above for solid and liquid waste are based on these general best practices.
Disposal Workflow
References
Essential Safety and Handling Guide for ESI-08 (6-Bromoandrostenedione)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of ESI-08, also known as 6-Bromoandrostenedione. This compound is an inhibitor of the Exchange protein activated by cAMP 1 (EPAC1), a key component in cellular signaling pathways. Adherence to these procedures is critical to ensure laboratory safety and maintain experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
While one Material Safety Data Sheet (MSDS) for 6-b-Bromo Androstenedione states "no particular hazard associated with this compound," it is imperative to follow standard laboratory safety practices and wear appropriate personal protective equipment (PPE) at all times.[1] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles. For tasks with a higher risk of splashing, a face shield is recommended.[2] |
| Skin/Body | Chemical-resistant Lab Coat or Coveralls | A lab coat should be worn at all times. For handling larger quantities, chemical-resistant coveralls are advised.[2] |
| Hands | Chemical-resistant Gloves | Nitrile gloves are a suitable option for general use.[2] Always inspect gloves for any signs of degradation before use. |
| Respiratory | Respirator with Particulate Filter | Recommended when handling the solid compound, particularly if there is a potential for dust generation.[2] All handling should be conducted in a well-ventilated area or under a chemical fume hood. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial for maintaining its stability and ensuring a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing and Aliquoting: Whenever possible, handle the solid compound in a chemical fume hood to minimize inhalation exposure. Use appropriate tools for weighing and transferring the substance.
-
Solution Preparation: this compound is often dissolved in solvents like DMSO for experimental use. Prepare solutions in a fume hood, and clearly label all containers with the chemical name, concentration, solvent, and date of preparation.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all work surfaces and equipment used.
Storage Procedures:
| Parameter | Recommendation |
| Temperature | Store at 2-8°C.[1] |
| Container | Keep in a tightly sealed, clearly labeled container. |
| Location | Store in a designated, well-ventilated, and dry area away from incompatible materials. |
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated weigh boats, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound in organic solvents should be collected in a separate, labeled container for halogenated organic waste. Do not mix with aqueous waste.
-
Contaminated Materials: Used gloves, pipette tips, and other contaminated disposable materials should be placed in a designated hazardous waste bag.
Step-by-Step Disposal Procedure:
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "6-Bromoandrostenedione," the approximate quantity, and the date.
-
Accumulation: Store waste containers in a designated satellite accumulation area within the laboratory. Keep containers closed except when adding waste.
-
Institutional Guidelines: Follow your institution's specific protocols for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on pickup and final disposal procedures. Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[3]
Experimental Protocol: Rap1 Activation Assay
This compound inhibits EPAC1, which in turn activates the small GTPase Rap1. A common method to assess the efficacy of this compound is to measure its effect on Rap1 activation. The following is a general protocol for a Rap1 pull-down activation assay.
Materials:
-
Cells of interest
-
This compound
-
EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Lysis/Assay Buffer
-
RalGDS-RBD (Rap binding domain) agarose (B213101) beads
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with this compound at various concentrations for a specified time before stimulating with an EPAC activator. Include appropriate positive and negative controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Lysate Clarification: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
Pull-Down of Active Rap1: Incubate the clarified lysates with RalGDS-RBD agarose beads to specifically pull down the active, GTP-bound Rap1.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the EPAC1 signaling pathway.
Caption: Workflow for a Rap1 activation pull-down assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
